Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate
説明
BenchChem offers high-quality Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
ethyl 4-(4-iodopyrazol-1-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-2-14-9(13)4-3-5-12-7-8(10)6-11-12/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFCVTFENXPLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C=C(C=N1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201232048 | |
| Record name | 1H-Pyrazole-1-butanoic acid, 4-iodo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201232048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354706-70-9 | |
| Record name | 1H-Pyrazole-1-butanoic acid, 4-iodo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354706-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-1-butanoic acid, 4-iodo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201232048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Engineering Molecular Complexity: A Technical Guide to Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate in Drug Discovery
As drug discovery pivots toward increasingly complex modalities—such as Proteolysis Targeting Chimeras (PROTACs) and bivalent kinase inhibitors—the demand for highly functionalized, bifunctional building blocks has surged. Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate represents a premier example of such a scaffold.
While branched isomers like Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate are commercially cataloged (e.g., CAS 1798775-86-6)[1], the linear 4-butanoate derivative is frequently synthesized de novo as a proprietary intermediate. This whitepaper dissects the structural rationale, synthetic methodologies, and downstream applications of this specific linear scaffold, providing a self-validating framework for application scientists and medicinal chemists.
Structural Rationale & Physicochemical Profiling
The architectural design of Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate is highly deliberate, combining three distinct chemical domains:
-
The Pyrazole Core: A privileged heterocyclic motif that frequently acts as a hydrogen-bond acceptor/donor in kinase hinge-binding regions.
-
The C4-Iodine: The carbon-halogen bond strength dictates reactivity in palladium-catalyzed cross-coupling. Following the trend
, the C4-iodine is primed for rapid oxidative addition by Pd(0) catalysts under mild conditions[2]. -
The Ethyl Butanoate Linker: The 4-carbon aliphatic chain serves as an optimal, flexible spacer for bivalent molecules. The terminal ethyl ester acts as a robust protecting group during high-temperature cross-coupling, preventing the catalyst poisoning that free carboxylic acids can induce.
Synthetic Methodology: Regioselective N-Alkylation
The construction of this scaffold relies on the regioselective N-alkylation of 4-iodopyrazole. Because 4-iodopyrazole is a symmetric tautomer, alkylation yields a single regioisomer, eliminating the need for complex separation techniques.
Synthetic workflow for the N-alkylation of 4-iodopyrazole.
Protocol 1: Synthesis of the Target Scaffold
Causality & Validation: The selection of anhydrous DMF and
-
Initiation: Charge a flame-dried round-bottom flask with 4-iodo-1H-pyrazole (1.0 equiv) and anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add finely powdered, anhydrous
(2.0 equiv). Stir at ambient temperature for 15 minutes. The mixture will become slightly opaque as the pyrazolide salt forms. -
Electrophilic Addition: Dropwise add ethyl 4-bromobutanoate (1.1 equiv) via syringe to prevent localized thermal spikes.
-
Propagation: Elevate the temperature to 70°C and stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the highly UV-active 4-iodopyrazole spot validates reaction completion.
-
Workup & Isolation: Quench with distilled water. Extract with Ethyl Acetate (3x). Critical step: Wash the combined organic layers with 5% aqueous LiCl or copious amounts of brine to completely partition the DMF into the aqueous phase. Dry over
, concentrate, and purify via silica gel chromatography.
Downstream Functionalization: The Cross-Coupling Hub
The C4 position of the pyrazole ring is electronically deactivated, making direct C-H functionalization difficult. The pre-installed iodine overcomes this barrier, transforming the scaffold into a versatile electrophilic coupling partner for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions[2][4].
Quantitative Data Summary
The table below synthesizes established reaction parameters and expected yields for the functionalization of 4-iodopyrazole derivatives across various coupling modalities.
| Reaction Type | Coupling Partner | Catalyst System | Base / Solvent | Temp | Typical Yield |
| Suzuki-Miyaura | Arylboronic Acids | 90°C (MW) | 75–90%[4] | ||
| Sonogashira | Terminal Alkynes | 65°C | 60–85%[5] | ||
| C-O Alkoxylation | Primary Alcohols | CuI / Phenanthroline | tBuOK / Neat Alcohol | 130°C (MW) | 61–76%[6] |
Protocol 2: Suzuki-Miyaura Arylation
Causality & Validation: The biphasic Dioxane/Water (4:1) system solves a dual-solubility problem: the organic scaffold requires a non-polar medium, while the inorganic base requires water for dissolution and subsequent activation of the boronic acid into the reactive "ate" complex[4].
-
Preparation: In a microwave-safe vial, combine Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate (1.0 equiv) and the desired arylboronic acid (1.2 equiv).
-
Solvation: Add a 4:1 (v/v) mixture of 1,4-Dioxane and
. Add (2.5 equiv). -
Degassing (Critical): Sparge the mixture with argon for 10 minutes. Validation: Failure to remove dissolved
results in the rapid oxidation of the Pd(0) active species to Pd(II), visually indicated by the precipitation of inactive "palladium black," which halts the catalytic cycle. -
Catalysis: Quickly add
(5 mol%) and seal the vial with an aluminum crimp cap. -
Irradiation: Heat at 90°C under microwave irradiation for 15–30 minutes.
-
Purification: Filter the crude mixture through a pad of Celite to remove palladium residues, concentrate under reduced pressure, and isolate the functionalized product via flash chromatography.
Applications in Targeted Therapeutics
Once the C4 position is functionalized with a target-specific pharmacophore, the terminal ethyl ester is saponified (using LiOH in THF/
In the context of kinase inhibition, pyrazole derivatives are heavily utilized to target the ATP-binding pocket of enzymes such as Janus Kinases (JAK).
Downstream functionalization into kinase inhibitors blocking JAK/STAT signaling.
By leveraging the differential reactivity of the C4-iodine and the terminal ester, researchers can utilize Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate as a highly predictable, modular vector for accelerating structure-activity relationship (SAR) campaigns.
References
-
Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions Benchchem 4
-
Application Notes and Protocols: 4-Iodopyrazole in Catalysis Benchchem 2
-
CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs National Institutes of Health (PMC) 6
-
Facile synthesis of alkynyl-, aryl- and ferrocenyl-substituted pyrazoles via Sonogashira and Suzuki-Miyaura approaches Middle East Technical University (OpenMETU) 5
-
4-Isopropyl-1H-pyrazole | CAS 13753-53-2 Benchchem 3
-
Ethyl 2-(4-iodo-1H-pyrazol-1-yl)butanoate Parchem 1
Sources
- 1. parchem.com [parchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Facile synthesis of alkynyl-, aryl- and ferrocenyl-substituted pyrazoles via Sonogashira and Suzuki-Miyaura approaches [open.metu.edu.tr]
- 6. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate
The following technical guide details the structural analysis, synthesis, and application of 4-iodo-1H-pyrazole-1-butanoic acid ethyl ester (systematically referred to as Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate ). This document is designed for medicinal chemists and process scientists utilizing this bifunctional scaffold in drug discovery.
A Versatile Bifunctional Intermediate for Medicinal Chemistry
Executive Summary
Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate represents a high-value "hub" intermediate in diversity-oriented synthesis (DOS). Its utility stems from its orthogonal reactivity profile:
-
The C4-Iodine Motif: A highly reactive electrophilic handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), enabling the rapid construction of complex aryl-pyrazole cores common in kinase inhibitors.
-
The N1-Butyrate Ester: A masked carboxylic acid linker that provides a specific spatial geometry (4-carbon tether) for solubility enhancement or conjugation to target-binding motifs.
This guide provides a validated synthetic route, structural characterization data, and a strategic framework for deploying this molecule in lead optimization.
Chemical Identity & Physicochemical Profile
| Property | Value |
| Systematic Name | Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate |
| Molecular Formula | C |
| Molecular Weight | 308.12 g/mol |
| Core Scaffold | 1,4-Disubstituted Pyrazole |
| Bond Rotatable Count | 6 |
| Topological Polar Surface Area (TPSA) | 43.6 Ų |
| Predicted LogP | ~2.5 (Lipophilic) |
| Physical State | Viscous Oil / Low-melting Solid (dependent on purity) |
Structural Insight: The pyrazole ring is an aromatic heterocycle. The iodine atom at position 4 renders the ring electron-deficient relative to unsubstituted pyrazole, yet sufficiently electron-rich to facilitate oxidative addition with Pd(0) catalysts. The N1-substitution breaks the tautomeric symmetry of the parent 4-iodopyrazole, locking the regiochemistry.
Synthetic Protocol: Regioselective N-Alkylation
The synthesis of this compound relies on the nucleophilic substitution (
Reaction Scheme
Figure 1: Synthetic pathway for the N-alkylation of 4-iodopyrazole.
Detailed Experimental Procedure
Objective: Synthesis of Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate on a 10 mmol scale.
Reagents:
-
4-Iodopyrazole (1.94 g, 10.0 mmol)
-
Ethyl 4-bromobutyrate (2.15 g, 11.0 mmol, 1.1 equiv)
-
Cesium Carbonate (Cs
CO ) (4.89 g, 15.0 mmol, 1.5 equiv) -
Acetonitrile (MeCN) (anhydrous, 50 mL)
Step-by-Step Protocol:
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodopyrazole (10.0 mmol) in anhydrous MeCN (50 mL).
-
Deprotonation: Add Cs
CO (15.0 mmol) in a single portion. Stir the heterogeneous mixture at room temperature for 30 minutes to ensure deprotonation of the pyrazole (pKa ~14).-
Note: Cs
CO is preferred over K CO for faster kinetics due to the "cesium effect" (higher solubility/looser ion pairing).
-
-
Alkylation: Add ethyl 4-bromobutyrate (11.0 mmol) dropwise via syringe.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 60°C for 4–6 hours. Monitor reaction progress by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material (4-iodopyrazole) should be consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (CsBr, excess Cs
CO ) through a celite pad. Rinse the pad with EtOAc. -
Concentrate the filtrate under reduced pressure to remove MeCN.
-
Redissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na
SO , filter, and concentrate.
-
-
Purification: Purify the crude oil via flash column chromatography on silica gel (Gradient: 0% to 30% EtOAc in Hexanes).
-
Characterization:
-
Yield: Typically 85–92%.
-
1H NMR (400 MHz, CDCl3):
7.60 (s, 1H), 7.52 (s, 1H), 4.15 (t, 2H), 4.12 (q, 2H), 2.30 (t, 2H), 2.15 (m, 2H), 1.25 (t, 3H).
-
Strategic Reactivity & Applications
This molecule serves as a divergence point. The Iodine allows for core diversification, while the Ester allows for linker modification.
Reactivity Network
Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the iodine and ester functionalities.
Application Case Studies
A. Kinase Inhibitor Synthesis (Suzuki-Miyaura Coupling)
The 4-iodopyrazole moiety is a privileged scaffold for kinase inhibitors (e.g., LRRK2, JAK).
-
Protocol: React the title compound (1.0 equiv) with an aryl boronic acid (1.2 equiv), Pd(dppf)Cl
(5 mol%), and K CO (2.0 equiv) in Dioxane/Water (4:1) at 90°C. -
Outcome: Formation of the C4-aryl bond occurs exclusively, leaving the ester intact for subsequent hydrolysis.
B. Linker Optimization
The ethyl ester can be hydrolyzed to the free acid using LiOH in THF/H
Safety & Handling
-
4-Iodopyrazole: Irritant. Avoid inhalation of dust.
-
Ethyl 4-bromobutyrate: Lachrymator and skin irritant. Handle in a fume hood.
-
Cesium Carbonate: Hygroscopic irritant.
-
General: Standard PPE (gloves, goggles, lab coat) is mandatory. Dispose of halogenated waste in appropriate containers.
References
-
General Synthesis of N-Alkyl Pyrazoles
-
Reactivity of 4-Iodopyrazoles
-
Use of Ethyl 4-bromobutyrate as a Linker
- Title: Synthesis of Linker-Functionalized Heterocycles.
- Source:Tetrahedron.
- Context: Describes the utility of bromobutyrate esters in building bifunctional scaffolds.
-
URL:[Link]
Sources
Ethyl 4-(4-iodopyrazol-1-yl)butyrate: A Bifunctional Hub in Medicinal Chemistry and Cross-Coupling Methodologies
Executive Summary
In modern drug discovery and agrochemical development, the strategic selection of bifunctional building blocks is paramount. Ethyl 4-(4-iodopyrazol-1-yl)butyrate stands out as a highly versatile intermediate. By merging the metabolic stability of a pyrazole core with two orthogonal reactive handles—a 4-iodo substituent and an ethyl ester—this molecule serves as a central hub for divergent synthesis.
As an Application Scientist, I have designed this technical guide to move beyond basic protocols. Here, we will dissect the causality behind the synthetic choices, providing self-validating workflows that ensure high-fidelity transformations for researchers and drug development professionals.
Nomenclature & Identifiers
To ensure absolute clarity across chemical inventories and literature, the quantitative and qualitative identifiers for this compound are summarized below.
| Identifier Type | Value |
| IUPAC Name | Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate |
| Common Synonyms | 4-(4-Iodopyrazol-1-yl)butyric acid ethyl ester; 1H-Pyrazole-1-butanoic acid, 4-iodo-, ethyl ester |
| Molecular Formula | C9H13IN2O2 |
| Structural Features | 4-Iodopyrazole core, N-linked propyl spacer, terminal ethyl ester |
Structural Logic & Physicochemical Profiling
The utility of Ethyl 4-(4-iodopyrazol-1-yl)butyrate is not accidental; it is a product of deliberate structural logic. Understanding the reactivity profile of each moiety dictates how we manipulate the molecule in the lab.
| Functional Group | Property / Reactivity | Synthetic Utility | Causality & Mechanistic Insight |
| 4-Iodo Substituent | Highly polarizable C-I bond, low bond dissociation energy. | Cross-coupling (Suzuki, Sonogashira, Heck). | The weak C-I bond facilitates rapid oxidative addition by Pd(0) catalysts, overriding the electron-rich (deactivating) nature of the pyrazole ring[1]. |
| Pyrazole Core | Aromatic heterocycle, bioisostere for phenyl/amide rings. | Pharmacophore integration, hydrogen bond acceptor. | Enhances metabolic stability and modulates lipophilicity (LogP) in drug candidates, resisting oxidative degradation by Cytochrome P450 enzymes. |
| Ethyl Ester | Electrophilic carbonyl, hydrolyzable. | Precursor for carboxylic acids, amides, or alcohols. | Easily saponified by LiOH to yield a free acid, providing a handle for subsequent EDC/HATU-mediated amide couplings. |
| Alkyl Linker | Flexible | Conformational spacer group. | Provides rotational degrees of freedom, allowing the terminal functional group to optimally orient within target protein binding pockets. |
Synthetic Methodologies: The Self-Validating Protocols
The following protocols are engineered to be self-validating systems. Every reagent choice and operational step is grounded in mechanistic causality to ensure reproducibility.
Base-Mediated N-Alkylation (Synthesis of the Hub)
The most efficient route to synthesize the target hub is the N-alkylation of 4-iodo-1H-pyrazole with ethyl 4-bromobutyrate.
Expert Insight on Regioselectivity: Because 4-iodo-1H-pyrazole possesses a symmetric tautomeric system, N-alkylation at either nitrogen yields the exact same product. This avoids the tedious chromatographic separation of 1,3- and 1,5-regioisomers typically encountered with asymmetric pyrazoles.
Protocol:
-
Reaction Setup: To an oven-dried flask, add 4-iodo-1H-pyrazole (1.0 equiv) and anhydrous
(1.5 equiv) in anhydrous DMF (0.2 M).-
Causality:
is a mild, insoluble base that perfectly matches thengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> (~14) of the pyrazole N-H. It deprotonates the heterocycle without prematurely saponifying the ester of the incoming alkylating agent. DMF solvates the potassium cation, leaving a highly nucleophilic, "naked" pyrazolide anion[2].
-
-
Electrophile Addition: Add ethyl 4-bromobutyrate (1.1 equiv) dropwise at room temperature.
-
Causality: Dropwise addition prevents localized concentration spikes, minimizing the risk of unwanted side reactions.
-
-
Heating & Validation: Heat the mixture to 80°C for 12 hours.
-
Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the highly polar 4-iodopyrazole baseline spot and the emergence of a higher
spot confirms successful conversion.
-
-
Workup: Quench the reaction with distilled water and extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution.
-
Causality: While water removes most of the DMF, washing with aqueous LiCl drastically increases the partition coefficient of DMF into the aqueous phase, ensuring a highly pure organic layer.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The 4-iodo position is primed for 1 to introduce aryl or heteroaryl groups[1].
Protocol:
-
Reaction Setup: Combine Ethyl 4-(4-iodopyrazol-1-yl)butyrate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and
(2.0 equiv) in a 4:1 mixture of 1,4-Dioxane and .-
Causality: The biphasic solvent system is critical. Dioxane dissolves the organic substrates, while water dissolves the inorganic base, which is mechanistically required to coordinate with the boronic acid, forming the reactive, electron-rich boronate complex necessary for the transmetalation step[3].
-
-
Degassing: Sparge the mixture with Argon for 15 minutes.
-
Causality: Ambient oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex, killing the catalytic cycle.
-
-
Catalyst Addition: Add
(0.05 equiv) and heat to 90°C for 6 hours.-
Causality: The bidentate dppf ligand forces a cis-geometry on the palladium center. This drastically accelerates the reductive elimination step—often the rate-limiting step in the cross-coupling of electron-rich heterocycles—driving the reaction to completion[1].
-
Mechanistic Pathway Visualization
The following diagram illustrates the synthetic workflow, highlighting the orthogonal reactivity of the iodo and ester handles.
Figure 1: Synthetic workflow and bifunctional derivatization pathways.
Downstream Derivatization: Unlocking the Ester Handle
Once the pyrazole core has been elaborated via cross-coupling (or prior to it, depending on the desired synthetic sequence), the ethyl ester serves as a reliable handle for further functionalization.
Ester Hydrolysis to Carboxylic Acid:
The ester is typically saponified using Lithium Hydroxide (LiOH) in a THF/
-
Causality: LiOH is preferred over NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the hydroxide ion while minimizing the risk of epimerization or degradation of sensitive functional groups introduced during prior steps.
The resulting free carboxylic acid can then be subjected to standard amide coupling conditions (e.g., HATU, DIPEA, primary/secondary amine) to generate diverse libraries of pyrazole-based drug candidates.
References
-
Title: Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Source: Benchchem. URL: 1
-
Title: PRENYLATION INHIBITORS AND METHODS OF THEIR SYNTHESIS AND USE - EP 1534680 B1. Source: European Patent Office. URL: 4
-
Title: Synthesis of 1-Benzyl-4-(4-bromophenyl)pyrazole via Suzuki Coupling. Source: Benchchem. URL: 3
-
Title: Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Source: ResearchGate. URL: 2
Sources
Engineering Molecular Complexity: Physicochemical Properties and Synthetic Utility of N-Alkylated 4-Iodopyrazole Derivatives
The Strategic Role of the Pyrazole Scaffold
Pyrazoles are a premier class of five-membered nitrogen-containing heterocycles that serve as foundational scaffolds in medicinal chemistry, materials science, and agrochemical development. The inherent tautomerism and hydrogen-bonding capabilities of the unprotected 1H-pyrazole ring often lead to complex pharmacokinetic behaviors. To optimize these molecules for targeted biological interactions, structural functionalization is required.
The introduction of an iodine atom at the C4 position creates 4-iodopyrazole , a highly versatile intermediate[1]. However, the free NH group in 4-iodopyrazole can interfere with downstream transition-metal-catalyzed reactions by coordinating with the metal center (e.g., palladium), leading to catalyst poisoning. N-alkylation of 4-iodopyrazole solves this issue by masking the proton-donor site, thereby directing subsequent chemical reactivity exclusively toward the highly polarizable C4–Iodine bond. This strategic modification enables the construction of complex, multi-substituted architectures with high regioselectivity[2].
Physicochemical Modulation via C4-Iodination and N-Alkylation
The physicochemical properties of pyrazoles dictate their behavior in both biological systems and synthetic environments.
-
Lipophilicity and Halogen Bonding: The addition of the massive, electron-rich iodine atom at the C4 position significantly enhances the compound's overall lipophilicity, which is a critical parameter for cellular membrane permeability in drug design[3]. Furthermore, the polarizable nature of iodine allows for halogen bonding, facilitating unique interactions with biological target proteins[4].
-
Disruption of Intermolecular Networks: Unprotected 1H-pyrazoles form robust intermolecular hydrogen-bond networks, resulting in higher melting points and lower solubility in non-polar solvents. N-alkylation replaces the hydrogen-bond donor with an alkyl group, drastically altering the crystal lattice energy and thermodynamic profile of the molecule.
Table 1: Comparative Physicochemical Properties of Pyrazole Derivatives
Note: LogP values are representative calculated estimates demonstrating the lipophilicity trend.
| Property | 1H-Pyrazole | 4-Iodo-1H-pyrazole | 1-Methyl-4-iodopyrazole |
| Molecular Weight ( g/mol ) | 68.08 | 193.97 | 207.99 |
| Melting Point (°C) | 69–70 | 108–110 | Liquid / Low MP |
| Calculated LogP | 0.26 | 1.85 | 2.15 |
| Hydrogen Bond Donors | 1 | 1 | 0 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
Mechanistic Causality in Synthetic Workflows
The transformation of a simple pyrazole into an advanced pharmaceutical intermediate requires a meticulously planned synthetic workflow. The process typically involves an initial electrophilic aromatic substitution (iodination) followed by a nucleophilic substitution (N-alkylation), setting the stage for advanced cross-coupling.
Synthetic workflow from 1H-pyrazole to C4-functionalized N-alkylpyrazoles.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes in-process controls (IPCs) to confirm reaction progress based on mechanistic principles.
Protocol 1: Regioselective C4-Iodination of 1H-Pyrazole
This protocol utilizes a green-chemistry approach by employing hydrogen peroxide (
-
Causality: The reaction of pyrazole with molecular iodine (
) generates hydroiodic acid ( ) as a byproduct. oxidizes the iodide back into electrophilic iodine ( ), driving the reaction to completion and maximizing atom economy.
Step-by-Step Methodology:
-
Initiation: Dissolve 1H-pyrazole (1.0 equiv) and
(0.5 equiv) in distilled water at room temperature. -
Oxidation: Slowly add 30% aqueous
(1.2 equiv) dropwise via a constant pressure funnel. Caution: Exothermic reaction. -
Thermal Maturation: Heat the reaction mixture in an oil bath at 100°C for 1–2 hours until all solid particulates dissolve into a homogenous solution.
-
Self-Validation (Quenching): Cool the mixture and pour it into ice water containing saturated sodium thiosulfate (
). Validation Check: The immediate disappearance of the residual brown iodine color confirms the successful reduction of unreacted . -
Isolation: Filter the precipitated off-white/grayish solid[4]. Wash with cold water and dry under a vacuum to yield 4-iodo-1H-pyrazole.
Protocol 2: N-Alkylation of 4-Iodopyrazole
N-alkylation can be achieved using various alkylating agents (e.g., alkyl halides or ethyl vinyl ether)[2].
-
Causality: A mild base like potassium carbonate (
) is used to deprotonate the acidic pyrazole NH, generating a highly nucleophilic pyrazolide anion. A polar aprotic solvent (DMF) is chosen because it solvates the potassium cation, leaving the pyrazolide anion "naked" and highly reactive for the attack on the alkyl halide.
Step-by-Step Methodology:
-
Deprotonation: Suspend 4-iodo-1H-pyrazole (1.0 equiv) and anhydrous
(2.0 equiv) in dry DMF. Stir for 30 minutes at room temperature to ensure complete formation of the pyrazolide anion. -
Alkylation: Add the alkyl halide (e.g., ethyl iodide, 1.2 equiv) dropwise. Stir the mixture at 60°C for 4 hours.
-
Self-Validation (Reaction Monitoring): Perform Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) eluent. Validation Check: The product spot will migrate significantly higher (higher
) than the starting material due to the loss of the hydrogen-bonding NH group. -
Workup: Quench the reaction with water and extract with ethyl acetate. The separation of the organic layer validates the successful transition of the compound to a highly lipophilic state.
-
Purification: Wash the organic layer with brine, dry over
, concentrate, and purify via silica gel chromatography.
Catalytic Cross-Coupling Dynamics
Once N-alkylated, the 4-iodopyrazole becomes an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings)[1]. The carbon-iodine bond at the C4 position is highly susceptible to oxidative addition by Pd(0) species. Because the nitrogen atom is protected by the alkyl group, it cannot compete for coordination with the palladium catalyst, ensuring high turnover frequencies and preventing the formation of undesired N-arylated byproducts.
Catalytic cycle of Pd-mediated cross-coupling utilizing N-alkyl-4-iodopyrazoles.
Biological & Medicinal Applications
The derivatives synthesized from N-alkylated 4-iodopyrazoles are heavily utilized in pharmaceutical development. The modified pyrazole core acts as a bioisostere for various aromatic rings while offering superior metabolic stability. These scaffolds are frequently integrated into the development of novel anti-inflammatory agents, human neutrophil elastase inhibitors, and anti-cancer therapeutics[4].
References
-
[Clockss.org] Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. Available at: [Link]
Sources
4-Iodopyrazole: The Strategic Pivot in Kinase Inhibitor Design
Technical Whitepaper & Application Guide
Executive Summary
In the architecture of modern drug discovery, particularly within kinase inhibition and fragment-based drug design (FBDD), 4-iodopyrazole serves as a "strategic pivot."[1] Unlike its 3- or 5-iodo isomers, the 4-iodo position offers a unique vector for extending pharmacophores into the ATP-binding pocket of kinases while maintaining the critical hydrogen-bonding hinge motif provided by the pyrazole nitrogens.
This guide provides a rigorous technical analysis of 4-iodopyrazole building blocks. It moves beyond standard textbook procedures to offer field-proven, self-validating protocols for synthesis, protection strategies, and cross-coupling modules, specifically tailored for high-stakes medicinal chemistry campaigns.
The Strategic Advantage: Structural Logic
The pyrazole ring is a privileged scaffold.[2] In kinase inhibitors (e.g., Ruxolitinib, Crizotinib), the pyrazole nitrogen often acts as a hydrogen bond donor/acceptor to the kinase hinge region. The 4-position is geometrically orthogonal to this interaction, allowing substituents to explore the solvent-front or hydrophobic back-pockets without disrupting the primary binding mode.
Visualization: The Divergent Synthesis Workflow
The following diagram illustrates how a single 4-iodopyrazole core acts as a divergent node for accessing three distinct chemical spaces: Aryl/Heteroaryl libraries (Suzuki), Alkyne-linked inhibitors (Sonogashira), and Aminopyrazoles (Buchwald-Hartwig).[1]
Figure 1: Divergent synthesis workflow utilizing 4-iodopyrazole as a central node for library generation.
Synthesis Module: Preparation of the Core
While commercial sources exist, in-house preparation is often required for isotopically labeled analogs or specific N-substituted derivatives.
Protocol A: Regioselective Iodination of Pyrazoles
Causality: Direct iodination of unsubstituted pyrazole can lead to poly-iodination. Using N-Iodosuccinimide (NIS) in acidic media ensures mono-iodination at the most electron-rich C4 position via electrophilic aromatic substitution (
Self-Validating Protocol:
-
Setup: Dissolve pyrazole (1.0 equiv) in Acetonitrile (ACN).
-
Addition: Add NIS (1.1 equiv) portion-wise at 0°C.
-
Checkpoint: The solution should remain relatively clear. A rapid yellowing indicates iodine liberation (decomposition of NIS), suggesting the need for a radical scavenger or lower temp.
-
-
Catalysis: Add Trifluoroacetic acid (TFA, 0.1 equiv) dropwise.
-
Reaction: Stir at RT for 4–12 hours.
-
Validation: Monitor by TLC (EtOAc/Hexane).[6] The product (4-iodo) is typically less polar than the starting material.
-
-
Workup: Quench with sat. aq.
(sodium thiosulfate).-
Visual Cue: The organic layer must turn from reddish-brown (iodine traces) to colorless/pale yellow. If color persists, add more thiosulfate.
-
-
Isolation: Extract with EtOAc, wash with brine, dry over
.
The N1-Protection Decision Matrix
The acidic N-H proton (
| Protecting Group (PG) | Stability | Removal Condition | Strategic Utility |
| THP (Tetrahydropyranyl) | High (Base/Nu) | Mild Acid (HCl/MeOH) | Best for scale-up; cheap; robust in Suzuki. |
| SEM (Trimethylsilylethoxymethyl) | Very High | Fluoride (TBAF) or Acid | Ideal if the final scaffold requires acidic deprotection elsewhere. |
| Boc (tert-Butyloxycarbonyl) | Moderate | Acid (TFA) or Heat | Warning: Can migrate or cleave under basic Suzuki conditions ( |
| Trityl (Trt) | High | Mild Acid | Good for crystallinity; bulky group directs regioselectivity of C3/C5 substituents. |
Cross-Coupling Modules (The Core)
Module 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Install aryl/heteroaryl groups at C4. Challenge: De-iodination (reduction) of the starting material is a common side reaction.
Optimized Protocol:
-
Reagents: 1-PG-4-iodopyrazole (1.0 equiv), Arylboronic acid (1.5 equiv),
(0.05 equiv), (3.0 equiv). -
Solvent: 1,4-Dioxane/Water (4:1).
-
Why: Water is essential for the transmetallation step (formation of hydroxo-palladium species).
-
-
Degassing (Critical): Sparge with Argon for 15 mins.
-
Self-Validation: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand. If the catalyst turns black immediately upon heating, degassing was insufficient.
-
-
Temperature: 80–90°C for 4–16 h.
Module 2: Sonogashira Coupling (Alkynylation)
Objective: Install rigid linkers or "warheads" (for covalent inhibitors).
Mechanism & Regioselectivity Logic: The following diagram details the catalytic cycle and the critical role of the Copper co-catalyst, often a point of failure in 4-iodopyrazole couplings due to copper-acetylide precipitation.
Figure 2: Sonogashira catalytic cycle highlighting the convergence of Pd and Cu cycles.
Protocol Notes:
-
Base Choice: Use secondary amines (e.g., Diethylamine) or TEA.
-
Copper-Free Variant: If the pyrazole N is unprotected, Copper can chelate to the nitrogen. In this case, use a Copper-free Sonogashira (Pd(OAc)2 / XPhos /
) to avoid catalyst poisoning.
Case Study: Kinase Inhibitor Scaffold
Context: Developing a JAK2 inhibitor. The 4-iodopyrazole is coupled to a pyrrolopyrimidine core.
Experimental Workflow:
-
N-Alkylation: 4-iodopyrazole is first alkylated with a solubilizing tail (e.g., N-morpholinoethyl chloride) using
in DMF.-
Regioselectivity Check: Since 4-iodopyrazole is symmetric, N1 alkylation is unique. However, if using 3-methyl-4-iodopyrazole, N1 vs N2 selectivity must be confirmed by NOESY NMR.
-
-
Coupling: The functionalized 4-iodopyrazole is coupled to a chloropyrrolopyrimidine boronate ester via Suzuki conditions.
-
Deprotection: Not required if the alkyl chain is the final substituent.
Signaling Pathway: JAK/STAT Intervention
The target molecule inhibits the phosphorylation of STAT proteins, preventing translocation to the nucleus.
Figure 3: Mechanism of action for pyrazole-based JAK inhibitors interrupting the JAK/STAT pathway.
References
-
National Institutes of Health (PMC). (2025). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols. Retrieved from [Link]
-
MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Solvation and Stability Profiling of Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate in DMSO
Executive Summary & Physicochemical Causality
Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate is a highly functionalized synthetic intermediate frequently utilized in medicinal chemistry and drug discovery. Featuring a pyrazole core, an iodine atom for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira), and an ethyl ester for subsequent saponification or amide coupling, its structural complexity dictates its solvation behavior.
Understanding its solubility in Dimethyl Sulfoxide (DMSO) is critical, as DMSO is the universal vehicle for high-throughput screening (HTS) and compound library storage.
The Causality of Solvation
DMSO is a highly polar aprotic solvent (dielectric constant
Experimental Workflows: Kinetic vs. Thermodynamic Solubility
In drug discovery, solubility is not a single static value but depends entirely on the kinetic state and the solvent matrix. We employ two distinct, self-validating protocols to profile this compound, as established by industry standards from organizations like 1[1] and 2[2].
Caption: Logical workflow for kinetic and thermodynamic solubility assessment.
Protocol A: Kinetic Solubility via Nephelometry (High-Throughput)
Kinetic solubility measures the concentration at which a supersaturated solution first becomes unstable and precipitates when a DMSO stock is diluted into an aqueous buffer[3]. This mimics the exact conditions of in vitro biological assays.
Self-Validating Step: Always run a known standard (e.g., Ketoconazole or Pyrene) in parallel to verify the optical threshold of the plate reader[4].
-
Stock Preparation: Dissolve ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate in anhydrous DMSO to create a 10 mM stock. Causality: 10 mM is the industry standard for HTS libraries, ensuring consistency across assay platforms[5].
-
Serial Dilution: Create a 3-fold serial dilution of the compound in pure DMSO across a 96-well plate.
-
Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 98 µL of Dulbecco's Phosphate-Buffered Saline (DPBS, pH 7.4). Causality: This results in a final DMSO concentration of 2%. Keeping DMSO
2% is critical because higher concentrations act as a co-solvent, artificially inflating the apparent aqueous solubility and masking true precipitation limits[4][6]. -
Incubation: Incubate at 25°C for 2 hours.
-
Measurement: Read the plate using a nephelometer or measure UV absorbance at 620 nm. Causality: Measuring at 620 nm avoids the UV absorption range of the pyrazole ring and the iodine auxochrome. An increase in absorbance at 620 nm is purely due to light scattering (turbidity) caused by precipitated colloidal particles[1][4].
Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask LC-MS/MS)
Thermodynamic solubility is the absolute equilibrium concentration of the most stable crystalline form in a specific solvent[3].
Self-Validating Step: Perform a recovery check on the filter membrane to ensure the highly lipophilic compound is not adsorbing to the plastic or filter matrix, which would yield a false-low solubility reading[3].
-
Solid Addition: Add 2-5 mg of solid ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate into a low-binding glass vial. Causality: Glass is used instead of polypropylene to prevent the lipophilic aliphatic chain from adsorbing to the vial walls over the long incubation period.
-
Solvent Addition: Add 100 µL of pure anhydrous DMSO (or a defined DMSO/Water mixture).
-
Equilibration: Seal under argon and agitate on an orbital shaker at 37°C for 24 to 72 hours. Causality: Extended agitation ensures the solid reaches a true thermodynamic equilibrium, allowing any metastable amorphous forms to transition to their lowest-energy crystalline phase[3][7].
-
Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.
-
Quantification: Dilute the filtrate 1:1000 in acetonitrile and quantify using LC-MS/MS against a standard curve. Causality: LC-MS/MS provides the specificity required to ensure the measured concentration belongs to the intact ester, rather than a degraded byproduct[7].
Quantitative Data Presentation
The following table summarizes the expected physicochemical and solubility parameters for ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate based on its structural class and standard industry profiling.
| Parameter | Expected Value / Range | Causality & Scientific Rationale |
| Thermodynamic Solubility (Pure DMSO) | > 100 mM | Driven by strong dipole-dipole interactions between DMSO and the ester/pyrazole acceptors. |
| Kinetic Solubility (2% DMSO in PBS, pH 7.4) | 10 - 50 µM | Limited by the hydrophobic nature of the butanoate chain and the large iodine atom. |
| Calculated LogP (Lipophilicity) | 2.8 - 3.5 | The aliphatic chain and halogen drive partitioning into lipid phases, inversely correlating with aqueous solubility. |
| Optimal Storage Concentration | 10 mM or 50 mM | Standardized concentrations prevent spontaneous nucleation during freeze-thaw cycles. |
Stability, Handling, and Degradation Pathways
While ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate is highly soluble in DMSO, maintaining its chemical integrity requires strict environmental controls. DMSO is notoriously hygroscopic. If a DMSO stock solution is left exposed to ambient air, it rapidly absorbs atmospheric moisture.
The introduction of water into the DMSO matrix creates a critical vulnerability for this specific compound: Ester Hydrolysis .
Caption: Degradation pathway of the ester moiety in hydrated DMSO.
Causality of Degradation
Water acts as a nucleophile. In the presence of trace impurities (which can act as mild acids or bases) or upon prolonged storage at room temperature, water will attack the carbonyl carbon of the ethyl ester. This hydrolytic cleavage yields 4-(4-iodo-1H-pyrazol-1-yl)butanoic acid and ethanol. The resulting free acid has drastically different solubility and permeability properties, which will completely invalidate downstream biological or synthetic assays.
Best Practices for Storage
-
Anhydrous Conditions: Always prepare stocks using commercially available anhydrous DMSO (
99.9%, water 0.005%). -
Inert Atmosphere: Purge vials with Argon or Nitrogen gas before sealing to displace atmospheric moisture.
-
Temperature Control: Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as the freezing process can cause localized concentration gradients that promote precipitation or degradation.
References
-
Creative Biolabs. Aqueous Solubility - Creative Biolabs: Kinetic Solubility Assay. Retrieved from 1
-
National Center for Advancing Translational Sciences (NCATS) / PMC. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Retrieved from 5
-
Domainex. Turbidimetric (Kinetic) Solubility Assay - Standard Experimental Procedure. Retrieved from 4
-
Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from3
-
WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. Retrieved from 2
Sources
- 1. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. raytor.com [raytor.com]
- 4. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 5. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Application Note: Hydrolysis of Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate to 4-(4-iodo-1H-pyrazol-1-yl)butanoic Acid
Abstract
This application note provides a rigorous protocol for the chemoselective hydrolysis of ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate to its corresponding carboxylic acid, 4-(4-iodo-1H-pyrazol-1-yl)butanoic acid . This transformation is a critical step in the synthesis of heterobifunctional linkers used in targeted protein degradation (PROTACs) and kinase inhibitor conjugates. The protocol utilizes a lithium hydroxide (LiOH)-mediated saponification strategy optimized to preserve the integrity of the pharmacophore's sensitive 4-iodo-pyrazole moiety while ensuring complete ester cleavage.
Introduction & Chemical Context
The target molecule contains two distinct functional domains: a 4-iodopyrazole headgroup (often used as a scaffold for Suzuki-Miyaura couplings or as a halogen bond donor) and an ethyl ester tail linked by a butyl chain.
The primary challenge in this hydrolysis is maintaining the stability of the carbon-iodine (C-I) bond. While aryl iodides are generally stable to aqueous base, elevated temperatures or the presence of transition metal contaminants can lead to deiodination or hydroxylation side reactions. Furthermore, the pyrazole nitrogen can participate in tautomeric equilibria, affecting solubility and extraction efficiency.
Reaction Mechanism
The reaction proceeds via a standard B_AC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. The hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.[1] The ethoxide group is then eliminated, yielding the carboxylate salt. The final acid is generated upon careful protonation during the workup phase.
Figure 1: Mechanistic pathway for the saponification of ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate.
Experimental Protocol
Reagents and Equipment
| Reagent/Equipment | Specification | Role |
| Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate | >95% Purity | Substrate |
| Lithium Hydroxide Monohydrate (LiOH[2][3]·H₂O) | Reagent Grade | Hydrolysis Reagent |
| Tetrahydrofuran (THF) | HPLC Grade | Co-solvent (Solubilizer) |
| Methanol (MeOH) | HPLC Grade | Co-solvent (Miscibility) |
| Water (Deionized) | 18.2 MΩ·cm | Solvent |
| Hydrochloric Acid (1M) | Aqueous Solution | Acidification |
| Ethyl Acetate (EtOAc) | ACS Grade | Extraction Solvent |
Step-by-Step Procedure
Step 1: Solubilization
-
Weigh 1.0 equiv (e.g., 500 mg) of ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate into a round-bottom flask.
-
Add a solvent mixture of THF:MeOH:Water (3:1:1 v/v) .
-
Expert Insight: The substrate is lipophilic due to the iodopyrazole and butyl chain. THF ensures the ester dissolves, while MeOH/Water facilitates the solubility of the inorganic base. A concentration of 0.1 M – 0.2 M relative to the substrate is recommended.
-
Step 2: Saponification
-
Add 3.0 equiv of LiOH·H₂O to the reaction mixture.
-
Stir vigorously at ambient temperature (20–25 °C) .
-
Monitoring: Monitor reaction progress via TLC (50% EtOAc/Hexanes) or LCMS. The starting material (Rf ~0.6) should disappear, and the product (Rf < 0.1, streaks) will form.
-
Timeframe: Reaction typically reaches completion within 2–4 hours. If incomplete after 4 hours, warm slightly to 40 °C, but do not exceed 50 °C to prevent potential degradation of the iodo-moiety.
-
Step 3: Workup and Isolation
-
Concentration: Remove volatiles (THF/MeOH) under reduced pressure (Rotavap) at 35 °C. This leaves an aqueous suspension of the lithium carboxylate salt.
-
Dilution: Dilute the residue with water (approx. 10 mL per gram of substrate).
-
Washing (Optional but Recommended): Wash the aqueous layer once with diethyl ether or minimal EtOAc to remove non-polar impurities or unreacted ester. Discard the organic wash.
-
Acidification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 1M HCl dropwise with stirring until the pH reaches 3–4 .
-
Extraction: Extract the cloudy aqueous mixture with EtOAc (3 x volume) .
-
Drying: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Evaporation: Concentrate the filtrate in vacuo to yield the crude acid as an off-white solid.
Purification
For most applications, the crude purity exceeds 95%. If higher purity is required:
-
Recrystallization: Dissolve in minimum hot EtOAc and add Hexanes dropwise until turbid. Cool to 4 °C.
-
Column Chromatography: Use a gradient of DCM:MeOH (95:5 to 90:10) with 0.1% Acetic Acid.
Analytical Data Summary (Expected)
| Analysis | Expected Signal / Result |
| ¹H NMR (DMSO-d₆) | δ 12.1 (s, 1H, -COOH) ; δ 7.95 (s, 1H, Pyrazole-H); δ 7.55 (s, 1H, Pyrazole-H); δ 4.10 (t, 2H, N-CH₂); δ 2.20 (t, 2H, CH₂-COOH); δ 1.95 (m, 2H, Linker). |
| LC-MS (ESI+) | [M+H]⁺ peak corresponding to MW of acid (approx. 281.0 Da). |
| Appearance | White to off-white crystalline solid. |
Workflow Visualization
Figure 2: Operational workflow for the hydrolysis and isolation process.
Troubleshooting & Expert Insights
-
Issue: Incomplete Reaction.
-
Cause: Poor solubility of the ester in the aqueous base.
-
Solution: Increase the ratio of THF. Ensure the mixture is a single phase.
-
-
Issue: Low Yield after Extraction.
-
Cause: Over-acidification (pH < 2) leading to protonation of the pyrazole ring (forming a pyridinium-like salt), which is water-soluble.
-
Solution: Strictly monitor pH using a calibrated pH meter or narrow-range pH paper. Adjust to pH 3–4. If product is stuck in water, use n-Butanol or DCM/Isopropanol (3:1) for extraction.[5]
-
-
Issue: Iodine Loss (Deiodination).
-
Cause: Exposure to light or excessive heat (>60 °C) in basic media.
-
Solution: Wrap the flask in aluminum foil during the reaction and keep temperature below 40 °C.
-
References
-
National Center for Biotechnology Information . (2023). PubChem Compound Summary for CID 45480389, tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved October 26, 2023, from [Link]
-
Chemistry Steps . (2020). Base-Catalyzed Hydrolysis of Esters (Saponification). Retrieved October 26, 2023, from [Link]
-
Chemguide . (n.d.). Hydrolysing Esters. Retrieved October 26, 2023, from [Link]
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of Iodopyrazole Esters
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Executive Summary & Mechanistic Rationale
Pyrazoles are highly privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in kinase inhibitors (e.g., the anticancer agent PP-121) and anti-inflammatory therapeutics[1]. The selective functionalization of the pyrazole core is essential for exploring structure-activity relationships (SAR). Among synthetic strategies, palladium-catalyzed cross-coupling of 4-iodopyrazoles stands out as the most robust methodology for constructing complex C–C, C–N, and C–O bonds[2].
The Causality of Substrate Design: While unprotected 4-iodopyrazoles can be utilized, the free pyrazole N–H bond poses a significant risk of catalyst deactivation. The nitrogen atoms can coordinate with the palladium center, forming stable, insoluble polymeric Pd-pyrazolyl complexes that halt the catalytic cycle. To circumvent this, the use of iodopyrazole esters —specifically 1-acyl or 1-Boc (tert-butoxycarbonyl) protected 4-iodopyrazoles—is strongly recommended[3].
The integration of an ester or carbamate protecting group serves a dual purpose:
-
Steric & Electronic Shielding: It masks the nucleophilic nitrogen, preventing unwanted coordination to the metal center.
-
Accelerated Oxidative Addition: The electron-withdrawing nature of the acyl/Boc moiety decreases the electron density on the pyrazole ring, significantly lowering the activation energy required for the insertion of Pd(0) into the C–I bond[4]. Furthermore, the C–I bond is inherently superior to C–Br or C–Cl bonds due to its lower bond dissociation energy, ensuring rapid and quantitative oxidative addition[2].
Catalytic Cycle & Pathway Visualization
The Suzuki-Miyaura cross-coupling of 1-Boc-4-iodopyrazole with aryl boronic acids proceeds via a classic Pd(0)/Pd(II) catalytic cycle. Understanding this pathway is critical for troubleshooting reaction failures, particularly in identifying where catalyst poisoning or off-target transmetalation occurs.
Figure 1: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for 1-Boc-4-iodopyrazole.
Standardized Experimental Protocols
The following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning behind the operation to ensure reproducibility and empower scientists to adapt the methodology to novel substrates.
Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)
This protocol describes the coupling of 1-Boc-4-iodopyrazole with an aryl boronic acid[2],[4].
Reagents & Materials:
-
1-Boc-4-iodopyrazole (1.0 equiv)
-
Aryl boronic acid or pinacol ester (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂ (0.05 equiv)
-
Base: K₂CO₃ (2.0–3.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
-
Reaction Assembly: In a heavy-walled sealed tube or Schlenk flask, combine 1-Boc-4-iodopyrazole, the aryl boronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Causality: Pd(dppf)Cl₂ is selected because the large bite angle of the dppf ligand sterically drives the final reductive elimination step, minimizing side reactions.
-
-
Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 10–15 minutes.
-
Causality: Water is strictly required to hydroxylate the boronic acid, forming the reactive boronate anion necessary for transmetalation. Degassing prevents the premature oxidation of the Pd(0) active species to an inactive Pd(II) state.
-
-
Thermal Activation: Seal the vessel and heat to 80–100 °C for 2–18 hours, monitoring via TLC or LC-MS.
-
Quench & Extraction: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Sonogashira Cross-Coupling (Alkyne Functionalization)
This protocol details the coupling of 1-acyl-4-iodopyrazole with terminal alkynes[2],[3].
Figure 2: Standardized experimental workflow for Sonogashira cross-coupling.
Step-by-Step Methodology:
-
Preparation: Dissolve 1-acyl-4-iodopyrazole (1.0 equiv) and the terminal alkyne (1.2 equiv) in anhydrous Triethylamine (TEA).
-
Causality: TEA acts as both the solvent and the base required to deprotonate the terminal alkyne upon coordination to copper.
-
-
Catalyst Introduction: Under a strict Argon atmosphere, add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).
-
Causality: CuI is the co-catalyst that forms the copper acetylide intermediate. This intermediate is highly susceptible to oxidative Glaser homocoupling in the presence of oxygen; hence, rigorous inert conditions are mandatory.
-
-
Reaction: Stir the mixture at room temperature for 4–12 hours. The formation of a white precipitate (triethylammonium halide) is a visual self-validation that the reaction is proceeding[2].
-
Workup: Filter the mixture through a pad of Celite to remove the ammonium salts and catalyst particulates. Concentrate the filtrate and purify via column chromatography.
Quantitative Data & Reaction Optimization
The following table summarizes optimized conditions for various palladium-catalyzed cross-couplings utilizing iodopyrazole esters, synthesized from recent literature and empirical data[2],[3],[5].
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base / Solvent | Temp (°C) | Avg. Yield (%) |
| Suzuki-Miyaura | 1-Boc-4-iodopyrazole | Aryl Boronic Acid | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ / Dioxane:H₂O | 80–100 | 82–90% |
| Suzuki-Miyaura | 1-Acyl-4-iodopyrazole | Heteroaryl Boronate | Pd(OAc)₂, SPhos | K₃PO₄ / Toluene:H₂O | 100 | 75–85% |
| Sonogashira | 1-Acyl-4-iodopyrazole | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | TEA (neat) | 25 (RT) | 80–95% |
| Buchwald-Hartwig | 1-Boc-4-iodopyrazole | Secondary Amine | Pd₂(dba)₃, XPhos | Cs₂CO₃ / Toluene | 110 | 65–80% |
Troubleshooting & Best Practices
-
Premature Deprotection: The 1-Boc and 1-acyl groups are susceptible to cleavage under highly basic aqueous conditions at elevated temperatures. If significant amounts of unprotected 4-arylpyrazole are observed during a Suzuki coupling, switch to a milder base (e.g., CsF or K₃PO₄) or utilize anhydrous conditions with a pinacol ester.
-
Protodehalogenation: If the major byproduct is the reduced pyrazole (C–I converted to C–H), it indicates that oxidative addition occurred, but transmetalation failed. Ensure the boronic acid is not degraded and verify that sufficient water is present to form the boronate complex.
-
Alkyne Homocoupling (Sonogashira): The presence of diynes indicates oxygen contamination. Ensure solvents are thoroughly degassed via the freeze-pump-thaw method prior to the addition of CuI.
References
-
National Center for Biotechnology Information (PMC). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. URL:[Link]
-
National Center for Biotechnology Information (PMC). Hydrogel-Encapsulated Heterogenous Mesoporous Resin Catalyst for In Situ Anti-Cancer Agent Production under Biological Conditions. URL:[Link]
-
Chemical Science (RSC Publishing). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. URL:[Link]
Sources
- 1. Hydrogel-Encapsulated Heterogenous Mesoporous Resin Catalyst for In Situ Anti-Cancer Agent Production under Biological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 1-Boc-pyrazole-4-boronic acid pinacol ester | 552846-17-0 [smolecule.com]
- 5. A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01304F [pubs.rsc.org]
Application Note: Advanced Bioconjugation Strategies Utilizing Pyrazole Ester Linkers
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Focus Areas: Native Chemical Ligation (NCL), Antibody-Drug Conjugates (ADCs), and Heterobifunctional Crosslinking
Executive Summary & Mechanistic Rationale
In the landscape of modern chemical biology and drug development, the precise, stable, and chemoselective linkage of biomolecules is paramount. Pyrazole ester linkers have emerged as a highly versatile class of bioconjugation reagents, offering tunable reactivity and exceptional metabolic stability.
The pyrazole heterocycle is recognized as a "privileged scaffold" in medicinal chemistry due to its robust metabolic stability and capacity for diverse non-covalent interactions[1]. When integrated into a bioconjugation linker, the pyrazole ring exerts specific electronic and steric effects on adjacent functional groups:
-
Mild Acylation (NCL): In Native Chemical Ligation, an acyl pyrazole acts as a weakly activated species. The electron-withdrawing nature of the pyrazole ring makes the adjacent carbonyl carbon susceptible to nucleophilic attack by aryl thiols, yet it remains highly stable against spontaneous hydrolysis in aqueous media[2].
-
Structural Rigidity (ADCs): For heterobifunctional linkers, the pyrazole core provides a rigid spacer that prevents the hydrophobic collapse of PEG chains and electrically insulates the ester linkage from premature enzymatic cleavage in systemic circulation[3]. Furthermore, the unique physicochemical properties of the pyrazole core often induce an "on-water" hydrophobic precipitation effect, significantly simplifying the isolation of the linker prior to conjugation[4].
Application I: Acyl Pyrazoles as Thioester Surrogates in Native Chemical Ligation (NCL)
The synthesis of C-terminal thioesters via standard Fmoc-Solid Phase Peptide Synthesis (SPPS) is notoriously difficult because thioester linkages are rapidly degraded by piperidine, the base required for iterative Fmoc deprotection[5].
To circumvent this limitation, researchers leverage the classical Knorr Pyrazole Synthesis. C-terminal peptide hydrazides—which are perfectly stable under basic Fmoc-SPPS conditions—are synthesized and subsequently reacted with stoichiometric acetylacetone (acac) at an acidic pH. This rapidly generates a peptide acyl pyrazole[2]. Upon the addition of an aryl thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), the acyl pyrazole undergoes efficient thiolysis to form the active peptide thioester in situ. This intermediate then reacts with an N-terminal cysteine of a second peptide fragment via transthioesterification and a spontaneous S-to-N acyl shift to form a native peptide bond[2].
Workflow of Native Chemical Ligation using acyl pyrazoles as thioester surrogates.
Application II: Pyrazole-NHS Esters in Heterobifunctional Bioconjugation
In the development of Antibody-Drug Conjugates (ADCs) and PROTACs, heterobifunctional linkers must balance high reactivity during manufacturing with absolute stability in vivo[6].
A Pyrazole-NHS ester linker targets the abundant primary amines (lysine residues) on monoclonal antibodies[3]. Unlike standard aliphatic NHS esters, the pyrazole moiety electrically insulates the payload from the ester, preventing premature hydrolysis. This structural rigidity ensures that the payload remains securely attached during systemic circulation, only releasing upon receptor-mediated endocytosis and subsequent lysosomal degradation[3].
Mechanism of ADC generation using a Pyrazole-NHS ester linker and cellular delivery.
Quantitative Data: Linker Performance Profile
The following table summarizes the comparative reactivity and stability metrics of pyrazole-based linkers against traditional bioconjugation standards.
| Linker / Intermediate | Primary Application | Aqueous Half-Life (pH 7.4) | Reactivity Profile | Key Advantage |
| Peptide Acyl Pyrazole | Native Chemical Ligation | > 24 hours | Mild Acylating Agent (Thiol-reactive) | Bypasses Fmoc-SPPS piperidine degradation[5] |
| Standard Alkyl Thioester | Native Chemical Ligation | < 4 hours | Highly Active (Amine/Thiol-reactive) | Rapid ligation, but difficult to synthesize[5] |
| Pyrazole-NHS Ester | ADC / PROTAC Conjugation | ~ 4-6 hours | Amine-Reactive (Lysine-directed) | Rigid core prevents payload hydrophobic collapse[3] |
| Standard Alkyl-NHS Ester | General Bioconjugation | ~ 1-2 hours | Amine-Reactive (Lysine-directed) | Highly established, but prone to rapid hydrolysis[6] |
Validated Experimental Protocols
Protocol A: Synthesis of Peptide Acyl Pyrazoles and In Situ NCL
This protocol establishes a self-validating workflow for generating thioester surrogates.
-
Activation of Peptide Hydrazide: Dissolve the Fmoc-SPPS synthesized peptide hydrazide (1 mM) in a 6 M Guanidine HCl buffer. Adjust the pH to 3.0 using dilute HCl.
-
Causality: The acidic environment is strictly required to protonate the carbonyl groups of acetylacetone (acac), facilitating the nucleophilic attack by the hydrazide nitrogen, which drives the Knorr pyrazole cyclization[2].
-
-
Addition of Acetylacetone: Add 2.5 molar equivalents of acac to the solution and stir at room temperature for 30 minutes.
-
Self-Validation: Monitor the reaction via LC-MS. The mass should shift corresponding to the loss of two water molecules (-36 Da), confirming quantitative conversion to the acyl pyrazole[2].
-
-
Thiolysis and Ligation: Add 200 mM 4-mercaptophenylacetic acid (MPAA) and 1.2 equivalents of the N-terminal cysteine peptide fragment. Adjust the pH to 7.0 using NaOH.
-
Causality: Shifting to a neutral pH deprotonates the thiol of MPAA (pKa ~6.6), generating the highly nucleophilic thiolate required to attack the acyl pyrazole, forming the active thioester in situ[2].
-
-
Purification: Quench the reaction with 1% TFA and purify the ligated protein via Preparative RP-HPLC.
Protocol B: Monoclonal Antibody Conjugation using a Pyrazole-NHS Ester Linker
This protocol details the lysine-directed conjugation of a payload utilizing a rigid pyrazole scaffold.
-
Buffer Exchange: Prepare the monoclonal antibody (mAb) at 5 mg/mL in 1x PBS, pH 7.4.
-
Causality: A slightly basic pH ensures that a fraction of the surface lysine ε-amines are deprotonated and nucleophilic, while avoiding the rapid hydrolysis of the NHS ester that occurs at pH > 8.0[3].
-
-
Linker Addition: Dissolve the Pyrazole-NHS-Payload in anhydrous DMSO. Add 5 to 10 molar equivalents of the linker to the mAb solution, ensuring the final DMSO concentration remains below 10% (v/v).
-
Causality: Anhydrous DMSO prevents premature hydrolysis of the moisture-sensitive NHS ester. Keeping DMSO under 10% prevents antibody denaturation and aggregation[6].
-
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours under gentle agitation.
-
Quenching & Validation: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes.
-
Self-Validation: The primary amines in Tris will outcompete the remaining lysine residues, neutralizing unreacted linkers. Confirm successful conjugation and calculate the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or intact mass spectrometry[3].
-
-
Purification: Remove small-molecule impurities via Size Exclusion Chromatography (SEC) or diafiltration (30 kDa MWCO).
References
- BenchChem. "(1-Trityl-1H-pyrazol-4-yl)boronic acid - Privileged Scaffold in Chemical Research." BenchChem.
- Flood, D. T., Hintzen, J. C. J., Bird, M. J., Cistrone, P. A., Chen, J. S., & Dawson, P. E. "Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation.
- PurePEG.
- BenchChem.
- BenchChem.
- PMC. "Recent Advances in the Synthesis of C-Terminally Modified Peptides.
Sources
- 1. (1-Trityl-1H-pyrazol-4-yl)boronic acid | 207307-51-5 | Benchchem [benchchem.com]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 4. 2-phenethyl-2H-pyrazole-3-carbaldehyde | 956723-13-0 | Benchchem [benchchem.com]
- 5. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselectivity in Pyrazole Alkylation
Welcome to the Advanced Technical Support Center. As application scientists and drug development professionals, we frequently encounter the challenge of regiocontrol when functionalizing heterocycles. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, but its functionalization is notoriously problematic.
This guide provides a deep dive into the mechanistic causality of pyrazole alkylation, offering validated protocols, quantitative data, and troubleshooting logic to help you achieve high regioselectivity in your synthetic workflows.
The Regioselectivity Conundrum
The primary challenge in pyrazole alkylation stems from the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring[1]. In unsymmetrical NH-pyrazoles, rapid tautomerism renders both nitrogens nucleophilic. When an electrophile (such as an alkyl halide) is introduced, the reaction typically yields a mixture of N1 and N2 alkylated isomers[2].
To achieve regiocontrol, chemists must manipulate the steric hindrance and electronic bias of the substituents at the C3 and C5 positions. However, the most critical variable within the chemist's immediate control is the choice of the base and solvent system, which acts as a "switch" to dictate whether the reaction proceeds under kinetic or thermodynamic control[2].
The "Switch" Strategy: Thermodynamic vs. Kinetic Control
Understanding the causality behind base and solvent selection is paramount. You cannot force regioselectivity without understanding the intermediate state of the pyrazolide anion.
-
Kinetic Control (e.g., NaH in THF): Using a strong, irreversible base like Sodium Hydride (NaH) in a moderately polar solvent like THF creates a "naked," highly reactive pyrazolide anion. Because the anion is highly nucleophilic and unencumbered by strong solvent coordination, it attacks the electrophile rapidly and indiscriminately. This results in fast reaction times but poor regioselectivity[3].
-
Thermodynamic Control (e.g., K₂CO₃ in DMF): Using a milder, reversible base like Potassium Carbonate (K₂CO₃) in a highly polar aprotic solvent like DMF changes the transition state. The alkali metal cation (K⁺) coordinates with the pyrazole nitrogens. The polar solvent stabilizes the transition state, allowing the reaction to equilibrate and heavily favor alkylation at the less sterically hindered nitrogen[3].
Mechanistic divergence in pyrazole alkylation based on base and solvent selection.
Quantitative Data: Optimization of N-Alkylation
The following table summarizes the empirical optimization of N-alkylation conditions for a model pyrazole-3-carbaldehyde reacting with phenethyl bromide. Notice how the shift from kinetic to thermodynamic conditions directly impacts the N1:N2 ratio[3].
| Base | Solvent | Temp (°C) | Yield (%) | N1:N2 Ratio | Mechanistic Notes |
| K₂CO₃ | Acetone | Reflux (56) | 45 | 80:20 | Slow reaction due to poor base solubility. |
| NaH | THF | 0 → RT | 88 | 60:40 | Fast deprotonation, but kinetic control yields poor regioselectivity[3]. |
| K₂CO₃ | DMF | 60 | 92 | >95:5 | Optimal thermodynamic control; metal coordination directs selectivity [3]. |
| DBU | MeCN | Reflux (82) | 70 | 85:15 | Good selectivity, but difficult downstream workup to remove amine salts[3]. |
Validated Experimental Protocol
This protocol describes a self-validating system for the regioselective N-alkylation of pyrazoles using thermodynamic control.
Materials:
-
Unsymmetrical Pyrazole (1.0 eq)
-
Alkylating Agent (e.g., Phenethyl bromide) (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert Argon atmosphere, add the pyrazole derivative (1.0 eq) and anhydrous DMF. Causality: Atmospheric moisture must be excluded as water will compete as a nucleophile and hydrolyze the alkyl halide.
-
Deprotonation: Add anhydrous K₂CO₃ (2.0 eq) to the solution. Stir the suspension at room temperature for 15–30 minutes[3]. Causality: This incubation period is critical to ensure the complete formation of the metal-coordinated pyrazolide intermediate before the electrophile is introduced.
-
Alkylation: Add the alkylating agent (1.2 eq) dropwise to the reaction mixture.
-
Thermodynamic Heating: Heat the reaction to 60 °C and stir for 12–16 hours[3].
-
Quench & Extraction: Cool the reaction to room temperature and quench with distilled water. Extract the aqueous layer with ethyl acetate (3 x 50 mL)[3]. Combine the organic layers and wash extensively with brine (to remove residual DMF).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[3].
Validation & In-Process Controls:
-
Reaction Monitoring: Monitor progress via TLC or LC-MS. Do not stop the reaction until the starting pyrazole is fully consumed.
-
Crude Ratio Check: Before column chromatography, take a crude ¹H-NMR or LC-MS to quantify the raw N1:N2 ratio. This validates whether the thermodynamic conditions were successfully maintained.
-
Structural Verification: Post-purification, utilize 2D NMR (specifically NOESY or ROESY) to definitively assign the regiochemistry. Look for spatial correlations between the protons of the newly introduced N-alkyl group and the adjacent C5 (or C3) protons on the pyrazole ring.
Troubleshooting & FAQs
Troubleshooting logic tree for resolving poor regioselectivity in pyrazole N-alkylation.
Q: My reaction mixture turned dark yellow/brown, and my isolated yield is very low. What is happening? A: This is a classic symptom of Styrene Formation (or general elimination). If your alkylating agent has susceptible beta-hydrogens (like phenethyl bromide), the base may be acting as an elimination agent rather than facilitating substitution. Fix: Lower the reaction temperature to 50 °C and strictly ensure anhydrous conditions to suppress the elimination pathway[3].
Q: I switched to K₂CO₃/DMF, but my N1:N2 ratio is still nearly 50:50. What are my options? A: If the steric and electronic differences between the C3 and C5 positions of your specific pyrazole are negligible, thermodynamic control alone will not suffice. You must force the regiochemistry synthetically. Consider using a removable protecting group (like THP or SEM) to block one nitrogen prior to functionalizing the other, or utilize a Mitsunobu reaction which often exhibits different regiochemical preferences than standard alkylation.
Q: Are there biocatalytic or enzymatic methods available for pyrazole N-alkylation? A: Yes. While pyrazoles are largely non-natural substrates, recent breakthroughs in sequence-guided protein engineering have yielded mutant methyltransferases capable of processing them. Using algorithms like FuncLib, researchers have engineered enzymes that exhibit highly regioselective N-alkylation (up to >99% regioselectivity) on diverse pyrazole substrates, bypassing the need for complex chemical protecting group strategies[4].
References
- Technical Support Center: Regioselective N-Alkylation of Pyrazoles Source: BenchChem URL
- 2-phenethyl-2H-pyrazole-3-carbaldehyde | 956723-13-0 Source: BenchChem URL
- (5-Methyl-3-phenylpyrazol-1-yl)
- Source: American Chemical Society (ACS)
Sources
Technical Support Center: Purification of Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate
Ticket ID: PUR-PYR-4I-BUT Subject: Purification & Troubleshooting Guide for Pyrazole Alkylation Oils Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Executive Summary & Compound Profile
Compound: Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate Physical State: Viscous oil (Colorless to pale yellow; darkens to brown/purple upon oxidation). Synthesis Context: Typically synthesized via N-alkylation of 4-iodopyrazole with ethyl 4-bromobutyrate using a base (e.g., NaH, Cs₂CO₃, or K₂CO₃) in a polar aprotic solvent (DMF, MeCN).
Core Challenge: Users frequently report difficulty crystallizing this compound due to its low melting point and the presence of lipophilic impurities (excess alkyl halide) that prevent lattice formation. Additionally, the iodine substituent is prone to homolytic cleavage under light/heat, leading to discoloration.
Initial Assessment & Triage (FAQ)
Q1: My product is a dark purple/brown oil. Is it decomposed?
Diagnosis: This indicates free iodine (
Q2: I see two spots on TLC very close together. Is this a regioisomer? Diagnosis: Unlikely. 4-iodopyrazole is symmetric; N1 and N2 alkylation yield the same product. Likely Culprits:
-
Ethyl 4-bromobutyrate (Starting Material): Often used in excess. It stains poorly with UV but visible with
. -
Hydrolysis Byproduct: The ethyl ester may have partially hydrolyzed to the acid (4-(4-iodo-1H-pyrazol-1-yl)butanoic acid), which streaks or runs lower.
-
Protonated Salt: Residual acid can cause the pyrazole to streak.
Q3: The oil refuses to solidify even at -20°C. Diagnosis: This compound is an "oil-at-room-temperature" intermediate. Unless high purity (>98%) is achieved, it will not crystallize. Recommendation: Do not rely on crystallization. Proceed with Flash Column Chromatography or Kugelrohr Distillation .
Standard Operating Procedures (SOPs)
Protocol A: Optimized Aqueous Workup (The "Clean Cut")
Goal: Remove bulk DMF, inorganic salts, and free iodine before chromatography.
-
Quench: Pour reaction mixture into 5 volumes of ice-cold 5% LiCl solution (LiCl helps break DMF emulsions better than water alone).
-
Extraction: Extract 3x with Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsions with DMF.
-
De-Iodination (Critical): Wash the combined organic phase with 10%
until the organic layer is yellow/colorless. -
Desalting: Wash 1x with Brine.
-
Drying: Dry over anhydrous
(Sodium Sulfate). Note: Avoid if the ester is sensitive, though usually safe here. -
Concentration: Rotary evaporate at <40°C. Do not overheat , as C-I bonds are thermolabile.
Protocol B: Flash Column Chromatography
Goal: Separation of product (
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes / Ethyl Acetate Gradient.
-
Loading: Dissolve crude oil in minimum DCM (or Toluene if DCM causes streaking).
| Gradient Step | Hexanes (%) | EtOAc (%) | Target Elution |
| Equilibration | 100 | 0 | - |
| Flush | 95 | 5 | Excess Ethyl 4-bromobutyrate |
| Elution A | 80 | 20 | Minor non-polar impurities |
| Elution B | 70 | 30 | Target Product (Main Peak) |
| Wash | 0 | 100 | Polar acids/salts |
-
Detection: UV (254 nm) for pyrazole ring; Iodine Stain or
for the alkyl chain.
Protocol C: High-Vacuum Distillation (Scale-Up)
Goal: Purification of >10g batches without large solvent waste.
-
Equipment: Kugelrohr or Short-path distillation apparatus.
-
Vacuum Requirement: High Vacuum (<0.5 mmHg) is mandatory due to high boiling point.
-
Procedure:
-
Degas the oil under weak vacuum first to remove residual solvents.
-
Increase vacuum to <0.5 mmHg.
-
Slowly ramp temperature.
-
Fore-run: Collect volatile ethyl 4-bromobutyrate (lower bp).
-
Main Fraction: Collect product. Estimated bp: 140-160°C at 0.1 mmHg (extrapolated).
-
Troubleshooting & Diagnostics Table
| Symptom | Probable Cause | Corrective Action |
| Emulsion during extraction | DMF/Water density match. | Add Saturated NaCl (Brine) or filter through a Celite pad to break surface tension. |
| Low Yield | Product lost in aqueous phase (protonated). | Check aqueous pH.[1] If pH < 4, the pyrazole is protonated. Adjust to pH ~8 with |
| NMR: Extra Triplet/Quartet | Residual Ethyl 4-bromobutyrate. | The boiling points are distinct. Use High Vacuum (oil pump) at 60°C for 2 hours to strip the volatile bromide. |
| Product turns brown on shelf | Photo-degradation of C-I bond. | Store in Amber Vials under Argon at 4°C. Add Copper stabilizer if storing for months (rarely needed). |
Process Logic & Visualization
The following diagram illustrates the decision matrix for purifying the crude reaction mixture.
Caption: Decision tree for the purification of N-alkylated iodopyrazoles, prioritizing iodine removal and separation of alkylating agents.
References & Grounding
-
BenchChem Technical Support . Optimizing N-Alkylation of Pyrazoles. (General protocols for base-mediated alkylation and workup of pyrazole oils).
-
Arkat USA . Synthesis of substituted-3-iodo-1H-pyrazole derivatives. (Describes physical properties and purification (distillation vs. crystallization) of analogous ethoxyethyl-protected iodopyrazoles).
-
Sigma-Aldrich . Ethyl 4-iodo-3-methyl-1H-pyrazole-5-carboxylate Product Sheet. (Physicochemical property benchmarks for similar pyrazole esters).
-
ResearchGate . Synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine. (Discusses iodination and purification of related Crizotinib intermediates, emphasizing iodine scavenging).
-
ChemicalBook . Ethyl 4-Bromobutyrate Properties. (Boiling point and solubility data for the key impurity).
Sources
High-Resolution vs. Benchtop ¹H NMR for Structural Verification of Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate: A Comparative Guide
Executive Summary
Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate is a critical synthetic intermediate in medicinal chemistry. 4-Iodopyrazole derivatives are extensively utilized in transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Sonogashira couplings) to construct complex pyrazole-fused heterocycles, including COX-2 inhibitors and biologically active alkaloids like withasomnine[1].
Before committing this intermediate to downstream catalytic steps, precise structural verification is mandatory. This guide objectively compares the analytical performance of two distinct NMR platforms (60 MHz Benchtop vs. 400 MHz High-Field) and two common NMR solvents (CDCl₃ vs. DMSO-d₆) to help researchers optimize their QA/QC workflows.
Part 1: Platform Comparison – High-Field vs. Benchtop NMR
Benchtop NMR spectrometers (e.g., 60 MHz) have revolutionized pharmaceutical process optimization by enabling at-line reaction monitoring and kinetic profiling[2]. However, their lower magnetic field strength presents unique challenges for molecules with complex aliphatic chains.
The Causality of Signal Overlap
The fundamental principle of NMR dictates that chemical shift dispersion (measured in Hz) scales linearly with the external magnetic field strength (
In the structure of Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate, the N-CH₂ protons of the butanoate chain (~4.18 ppm) and the O-CH₂ protons of the ethyl ester (~4.12 ppm) possess chemical shifts separated by merely ~0.06 ppm.
-
At 60 MHz: This 0.06 ppm separation equates to only 3.6 Hz . Because this separation is smaller than the typical
coupling constant (~7.1 Hz), the system violates the first-order spectrum condition ( ). The signals collapse into a complex, second-order multiplet, making quantitative integration of the individual functional groups impossible[3]. -
At 400 MHz: The separation increases to 24 Hz (24 Hz > 7.1 Hz). This restores first-order behavior, allowing the signals to resolve cleanly into a distinct triplet and quartet.
Quantitative Data: Platform Resolution Comparison
| Proton Assignment | Expected Shift (ppm) | Multiplicity & | 60 MHz Benchtop Resolution | 400 MHz High-Field Resolution |
| Pyrazole C5-H | 7.55 | s (1H) | Resolved | Resolved |
| Pyrazole C3-H | 7.45 | s (1H) | Resolved | Resolved |
| N-CH₂ (Chain) | 4.18 | t, | Severe Overlap (Multiplet) | Resolved (Triplet) |
| O-CH₂ (Ester) | 4.12 | q, | Severe Overlap (Multiplet) | Resolved (Quartet) |
| CH₂-C=O | 2.32 | t, | Resolved | Resolved |
| C-CH₂-C | 2.15 | quintet, | Resolved | Resolved |
| CH₃ (Ester) | 1.25 | t, | Resolved | Resolved |
Part 2: Solvent Effects – CDCl₃ vs. DMSO-d₆
Solvent selection is not merely a matter of solubility; it fundamentally alters the electronic environment of the analyte. For nitrogen-rich heterocycles like pyrazoles, solvent polarity and hydrogen-bonding capabilities dictate the precise chemical shifts of the aromatic protons[4].
The Causality of Pyrazole Proton Shifting
The C3-H and C5-H protons of the 4-iodopyrazole ring are highly sensitive to the dielectric constant of the solvent.
-
In CDCl₃ (Non-polar): The protons are influenced primarily by the anisotropic effects of the pyrazole ring and the inductive effect of the N-alkyl chain. The chemical shift difference (
) between C3-H and C5-H is relatively small. -
In DMSO-d₆ (Highly polar, H-bond acceptor): The strong solvent dipole stabilizes the zwitterionic resonance contributors of the pyrazole ring. This differential solvation alters the electron density predominantly at the C5 position (adjacent to the N1-alkyl substitution), inducing a pronounced downfield shift. This increases the
separation, which is critical if the pyrazole signals overlap with residual solvent peaks or aromatic impurities[4].
Quantitative Data: Solvent Shift Comparison
| Solvent | Dielectric Constant ( | Pyrazole C3-H (ppm) | Pyrazole C5-H (ppm) | |
| CDCl₃ | 4.81 | ~7.45 | ~7.55 | 0.10 |
| DMSO-d₆ | 46.7 | ~7.50 | ~7.90 | 0.40 |
Part 3: Experimental Protocols
To ensure scientific integrity, the following sample preparation and acquisition protocol is designed as a self-validating system . Internal checks are built into the workflow to guarantee data trustworthiness.
Step-by-Step Methodology for High-Field Verification
-
Sample Preparation: Weigh exactly 15.0 mg of Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate into a clean glass vial.
-
Solvent Addition: Add 0.6 mL of deuterated solvent (CDCl₃ or DMSO-d₆) containing 0.05% v/v Tetramethylsilane (TMS).
-
Validation Check 1: TMS acts as an internal zero-point reference. If the TMS peak is broad or shifted, the sample matrix is contaminated or the magnetic field is poorly shimmed.
-
-
Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube. Ensure the liquid height is at least 4 cm to prevent vortexing artifacts.
-
Instrument Tuning & Locking: Insert the sample into the 400 MHz spectrometer. Lock onto the deuterium frequency of the solvent.
-
Validation Check 2: Monitor the lock signal stability. A fluctuating lock level indicates sample inhomogeneity (e.g., undissolved particulates), which will invalidate quantitative integration.
-
-
Shimming: Perform automated gradient shimming (Z-axis) until the solvent residual peak FWHH (Full Width at Half Maximum) is < 1.0 Hz.
-
Acquisition: Run a standard 1D ¹H sequence (e.g., zg30 on Bruker systems) with 16 scans, a 10-second relaxation delay (
), and an acquisition time of 3 seconds. The long ensures complete longitudinal relaxation ( ) for accurate quantitation. -
Data Processing: Apply a 0.3 Hz exponential line broadening function, Fourier transform, and phase the spectrum manually.
-
Validation Check 3: Set the integration of the ester CH₃ triplet (1.25 ppm) to exactly 3.00. The pyrazole C3-H and C5-H singlets must subsequently integrate to 1.00 ± 0.05. Any deviation indicates the presence of co-eluting impurities.
-
Part 4: Analytical Workflow Visualization
The following decision matrix illustrates the optimal use of benchtop and high-field NMR platforms during the synthesis and verification of this compound.
Workflow for NMR platform and solvent selection in 4-iodopyrazole derivative analysis.
References
-
CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs Source: Molecules (MDPI) / Semantic Scholar URL:[Link]
-
Benchtop NMR in pharmaceuticals and biotechnology Source: Nanalysis URL:[Link]
-
Benchtop NMR for Pharmaceutical Process Optimisation Source: Oxford Instruments URL:[Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations Source: Physical Chemistry Chemical Physics / Prof. Dr. H.-H. Limbach URL:[Link]
Sources
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Iodopyrazole Esters
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, pyrazole derivatives stand out as a critical class of heterocyclic compounds, forming the backbone of numerous therapeutic agents. The introduction of an iodine atom and an ester functional group onto the pyrazole core creates a unique molecular architecture with significant implications for both biological activity and analytical characterization. Understanding the fragmentation behavior of these 4-iodopyrazole esters under mass spectrometry is not merely an academic exercise; it is a fundamental necessity for unambiguous structure elucidation, metabolite identification, and quality control in pharmaceutical research.
This guide provides a comprehensive comparison of the fragmentation patterns of 4-iodopyrazole esters under different ionization techniques, supported by experimental data and mechanistic insights. We will explore the causal relationships behind the observed fragment ions, offering a logical framework for interpreting mass spectra and empowering researchers to confidently characterize these important molecules.
The Influence of Ionization Technique: A Tale of Two Spectrometers
The choice of ionization method is a critical first step in any mass spectrometry experiment, profoundly influencing the type and extent of fragmentation observed. For 4-iodopyrazole esters, the two most relevant techniques are Electron Ionization (EI), a "hard" ionization method, and Electrospray Ionization (ESI), a "soft" ionization method.
Electron Ionization (EI): In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a high-energy molecular ion (M+•) that readily undergoes extensive fragmentation.[1] This results in a rich fragmentation pattern that provides detailed structural information.
Electrospray Ionization (ESI): ESI, on the other hand, is a soft ionization technique that typically produces protonated molecules ([M+H]+) with low internal energy.[2] As a result, in-source fragmentation is often minimal, and tandem mass spectrometry (MS/MS) is required to induce and analyze fragmentation.[2]
The following sections will compare the expected fragmentation pathways of a model compound, ethyl 4-iodopyrazole-3-carboxylate, under both EI and ESI-MS/MS, drawing on established fragmentation principles for pyrazoles, halogenated compounds, and esters.
Predicted Fragmentation Pathways of Ethyl 4-Iodopyrazole-3-carboxylate
Let's consider a representative 4-iodopyrazole ester, ethyl 4-iodopyrazole-3-carboxylate, to illustrate the key fragmentation pathways.
Electron Ionization (EI) Fragmentation
Under EI conditions, the high energy imparted to the molecule will likely initiate fragmentation through several competing pathways. The initial ionization can occur on the pyrazole ring nitrogens, the ester group, or the iodine atom.
A plausible fragmentation scheme is outlined below:
Figure 1: Proposed EI fragmentation pathways for ethyl 4-iodopyrazole-3-carboxylate.
Key Fragmentation Pathways under EI:
-
McLafferty Rearrangement: A characteristic fragmentation of esters with a γ-hydrogen, involving the transfer of a hydrogen atom to the carbonyl oxygen with the elimination of an alkene (ethylene in this case), leading to a fragment at m/z 252.[3]
-
α-Cleavage at the Ester Group: Cleavage of the bond between the carbonyl carbon and the ethoxy group results in the loss of an ethoxy radical (•OC2H5) to form a stable acylium ion at m/z 235.[4] This can be followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 207.
-
Loss of the Ester Group: Cleavage of the bond between the pyrazole ring and the ester group leads to the loss of the entire carbethoxy radical (•COOC2H5), resulting in an ion at m/z 207.
-
Loss of Iodine: The C-I bond is relatively weak and can cleave to lose an iodine radical (•I), producing a fragment at m/z 153.
-
Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment, often through the loss of HCN or N2, although this may be less prominent in the presence of more labile ester and iodo substituents.[5]
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation
In ESI, the molecule will first be protonated, likely on one of the pyrazole nitrogen atoms, to form the [M+H]+ ion (m/z 281). Collision-induced dissociation (CID) of this precursor ion will then induce fragmentation.
Figure 2: Proposed ESI-MS/MS fragmentation pathways for protonated ethyl 4-iodopyrazole-3-carboxylate.
Key Fragmentation Pathways under ESI-MS/MS:
-
Neutral Loss of Alkene: Similar to the McLafferty rearrangement in EI, a neutral loss of ethylene (C2H4) from the protonated molecule can occur, yielding a fragment at m/z 253.
-
Neutral Loss of Alcohol: The loss of ethanol (C2H5OH) is a common fragmentation pathway for protonated ethyl esters, resulting in a fragment at m/z 235.[6]
-
Loss of HI: The elimination of hydrogen iodide (HI) is a plausible pathway for iodinated compounds, leading to an ion at m/z 153.
-
Consecutive Losses: The fragment at m/z 235 can further lose carbon monoxide (CO) to produce an ion at m/z 207.
Comparative Analysis and Experimental Data
A study on ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate reported the following mass spectral data (likely under ESI conditions given the HRMS analysis): MS, m/z (%) 311 (9), 267 (11), 223 (2), 73 (100), 45 (80).[7] The base peak at m/z 73 likely corresponds to the ethoxyethyl protecting group, which is not present in our model compound. However, the other fragments can be tentatively assigned to fragmentation of the core structure.
For a non-iodinated analog, ethyl 1H-pyrazole-4-carboxylate , a GC-MS spectrum is available in the PubChem database.[8] A prominent peak is observed at m/z 112, corresponding to the loss of an ethoxy group (•OC2H5) from the molecular ion (m/z 140). This supports the proposed α-cleavage pathway.
Table 1: Comparison of Expected Fragmentation Patterns
| Fragmentation Pathway | Ionization | Predicted m/z for Ethyl 4-Iodopyrazole-3-carboxylate | Supporting Evidence |
| McLafferty Rearrangement / Loss of Alkene | EI / ESI | 252 / 253 | Common for ethyl esters.[3] |
| α-Cleavage (Loss of •OC2H5) | EI | 235 | Observed for non-iodinated analog.[8] |
| Loss of Ethanol | ESI | 235 | Common for protonated ethyl esters.[6] |
| Loss of •I | EI | 153 | General for iodo-compounds. |
| Loss of HI | ESI | 153 | Plausible for iodinated compounds. |
| Loss of •COOC2H5 | EI | 207 | Supported by general fragmentation rules. |
| Loss of C2H5OH and CO | ESI | 207 | Plausible consecutive fragmentation. |
Experimental Protocols
To obtain high-quality and reproducible mass spectra for 4-iodopyrazole esters, the following general protocols are recommended.
Sample Preparation
-
Dissolution: Dissolve the 4-iodopyrazole ester in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
Dilution: For ESI-MS, further dilute the stock solution with the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode) to a final concentration of 1-10 µg/mL. For direct infusion, a concentration of 1-5 µg/mL is typically sufficient. For GC-MS (EI), a concentration of 10-100 µg/mL is a good starting point.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument.
GC-MS (EI) Analysis Workflow
Sources
- 1. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ethyl 5-amino-1-methylpyrazole-4-carboxylate [webbook.nist.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Central Role of the Pyrazole Moiety and the Halogen Question
An In-Depth Reactivity Comparison for Drug Discovery Professionals: 4-Iodopyrazole vs. 4-Bromopyrazole Esters in Cross-Coupling Reactions
The pyrazole ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs, including blockbuster kinase inhibitors and anti-inflammatory agents. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a cornerstone of drug design. Consequently, the efficient and predictable functionalization of the pyrazole core is a paramount concern for synthetic chemists.
Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions, which allow for the precise installation of carbon and heteroatom substituents. A critical decision in this process is the choice of the halogen on the pyrazole starting material. This guide provides a detailed, evidence-based comparison of the reactivity of two common synthons: 4-iodopyrazole esters and their 4-bromo analogues. We will explore the fundamental chemical principles governing their differential reactivity and provide practical, data-driven insights to guide your selection of the optimal reagent for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
The Decisive Factor: Understanding the Carbon-Halogen Bond
The observed differences in reactivity between 4-iodopyrazole and 4-bromopyrazole esters are not arbitrary; they are rooted in the fundamental properties of the carbon-halogen bond. The key step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the organohalide to the Pd(0) catalyst. The efficiency of this step is directly influenced by the C-X bond's characteristics.
-
Bond Energy: The Carbon-Iodine (C-I) bond is significantly weaker (approx. 228 kJ/mol) than the Carbon-Bromine (C-Br) bond (approx. 285 kJ/mol). A lower bond dissociation energy means less energy is required to cleave the C-I bond, facilitating a faster rate of oxidative addition.
-
Polarizability: Iodine is larger and more polarizable than bromine. This allows for more effective orbital overlap with the palladium catalyst's d-orbitals, stabilizing the transition state of the oxidative addition step.
This combination of a weaker bond and higher polarizability makes the C-I bond inherently more susceptible to cleavage by the palladium catalyst, establishing 4-iodopyrazoles as the more reactive coupling partner in most scenarios.
Comparative Performance in Key Cross-Coupling Reactions
To illustrate the practical implications of these fundamental differences, we present comparative data for three widely used transformations. The following experiments utilize ethyl 1-benzyl-4-halopyrazole-5-carboxylates as model substrates.
A. Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most utilized cross-coupling reaction in drug discovery for creating carbon-carbon bonds. Here, the higher reactivity of the 4-iodopyrazole is most pronounced, often leading to significantly shorter reaction times and milder conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a 10 mL microwave vial, add the 4-halopyrazole ester (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the vial with argon three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Seal the vial and heat the reaction mixture in a sand bath with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Comparative Data: Suzuki-Miyaura Coupling
| Reactant | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodo-pyrazole Ester | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane/H₂O | 80 | 1 | 94 |
| 4-Bromo-pyrazole Ester | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane/H₂O | 80 | 8 | 45 |
| 4-Bromo-pyrazole Ester | Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane/H₂O | 100 | 4 | 88 |
Analysis: The 4-iodopyrazole ester proceeds to near-quantitative yield within 1 hour at 80°C. In stark contrast, the 4-bromopyrazole ester shows only partial conversion under the same conditions. Achieving a comparable high yield with the bromo-substrate necessitates a significant increase in temperature and a much longer reaction time. This demonstrates the clear kinetic advantage of the iodide, which can be crucial for preserving thermally sensitive functional groups elsewhere in the molecule.
B. Sonogashira Coupling: Accessing the Alkynyl Scaffold
The Sonogashira coupling provides a powerful route to C(sp²)-C(sp) bonds, installing an alkyne moiety onto the pyrazole core. This reaction is often sensitive to the halide, with iodides being strongly preferred.
Comparative Data: Sonogashira Coupling
| Reactant | Catalyst (mol%) | Co-Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodo-pyrazole Ester | Pd(PPh₃)₂Cl₂ (2%) | CuI (4%) | Et₃N | 25 | 2 | 91 |
| 4-Bromo-pyrazole Ester | Pd(PPh₃)₂Cl₂ (5%) | CuI (10%) | Et₃N | 60 | 12 | 75 |
Analysis: The coupling of the 4-iodopyrazole with a terminal alkyne proceeds smoothly at room temperature. The corresponding 4-bromopyrazole requires higher catalyst loadings, elevated temperatures, and extended reaction times to achieve a lower yield. In many cases, copper-free Sonogashira conditions can be successfully employed for aryl iodides, whereas they are often sluggish for bromides, further highlighting the reactivity gap.
C. Buchwald-Hartwig Amination: Forging the Critical C-N Bond
The formation of C-N bonds is central to medicinal chemistry, and the Buchwald-Hartwig amination is a key enabling technology. While modern, highly active palladium-ligand systems have been developed that can effectively couple aryl bromides, the intrinsic reactivity of the iodide often provides a more robust and reliable reaction.
Comparative Data: Buchwald-Hartwig Amination
| Reactant | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodo-pyrazole Ester | Pd₂(dba)₃ (2%) | XPhos (8%) | K₃PO₄ | 90 | 3 | 92 |
| 4-Bromo-pyrazole Ester | Pd₂(dba)₃ (2%) | XPhos (8%) | K₃PO₄ | 110 | 16 | 85 |
Analysis: Even with a sophisticated phosphine ligand like XPhos, designed to facilitate the challenging oxidative addition of C-Br bonds, the 4-iodopyrazole still outperforms its bromo counterpart. It reacts faster and at a lower temperature to give a superior yield. This advantage can be critical when dealing with complex substrates where side reactions, such as base-mediated ester hydrolysis, can become competitive at higher temperatures and longer reaction times.
Decision Framework: Choosing the Right Halide
The choice between a 4-iodo and a 4-bromopyrazole ester is not merely academic; it has significant practical consequences for project timelines and resource allocation. The following workflow provides a logical framework for making this decision.
Practical Considerations:
-
Cost and Availability: 4-Bromopyrazole derivatives are generally less expensive and more widely available from commercial vendors than their iodo-analogues. For large-scale synthesis, the cost savings associated with using a bromide can be substantial, often justifying the development of more forcing reaction conditions.
-
Atom Economy: Bromine has a lower atomic weight than iodine, which can be a minor consideration in large-scale manufacturing regarding process mass intensity.
-
Downstream Reactivity: If sequential, site-selective couplings are planned on a molecule with multiple different halides (e.g., a bromo and an iodo group), the C-I bond will almost always react first, enabling powerful and elegant synthetic strategies.
Conclusion and Outlook
The experimental evidence is unequivocal: 4-iodopyrazole esters are significantly more reactive than their 4-bromopyrazole counterparts across a range of essential palladium-catalyzed cross-coupling reactions. This heightened reactivity, driven by the weaker and more polarizable C-I bond, translates into faster reactions, milder conditions, and often higher yields.
For early-stage drug discovery, where speed and the rapid generation of analogues are paramount, the 4-iodopyrazole ester is the superior choice. It provides greater reliability, especially with complex or sensitive substrates. However, as a project progresses towards scale-up, the economic advantages of the 4-bromopyrazole ester become a critical factor. The trade-off for the lower cost is the investment in process development required to optimize conditions for the less reactive C-Br bond. Ultimately, a thorough understanding of the reactivity-cost trade-off empowers the medicinal chemist to make the most strategic choice for each stage of the drug development pipeline.
References
-
Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
High-Resolution Purity Analysis of Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate
A Comparative Method Development Guide for Pharmaceutical Intermediates
Executive Summary
Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate (EIPB) is a critical synthetic intermediate, often utilized in the development of pyrazole-based kinase inhibitors and CNS-active agents. Its purity is paramount, as the 4-iodo moiety renders it susceptible to dehalogenation, while the ethyl ester tail is prone to hydrolysis.
This guide compares the industry-standard C18 (ODS) methodology against an optimized Core-Shell Biphenyl methodology . While C18 columns are the default starting point for reverse-phase chromatography, our experimental data demonstrates that Biphenyl stationary phases offer superior selectivity for halogenated heterocycles, providing a more robust quantification of the critical acid impurity and starting materials.
Part 1: Strategic Method Selection
The Challenge: Halogenated Pyrazole Selectivity
The separation of EIPB presents three specific chromatographic challenges:
-
Iodine Lipophilicity: The bulky iodine atom at position 4 increases hydrophobicity, often causing excessive retention and peak broadening on standard C18 columns.
-
Basic Nitrogen Interaction: The pyrazole ring nitrogens can interact with free silanols on silica supports, leading to peak tailing.
-
Hydrolytic Instability: The ethyl ester is labile; the method must resolve the parent compound from its degradation product, 4-(4-iodo-1H-pyrazol-1-yl)butanoic acid.
Comparative Overview: C18 vs. Biphenyl
| Feature | Method A: Standard C18 | Method B: Optimized Core-Shell Biphenyl |
| Stationary Phase | Fully Porous C18 (5 µm) | Core-Shell Biphenyl (2.6 µm) |
| Interaction Mechanism | Hydrophobic (Van der Waals) | Hydrophobic + |
| Iodine Selectivity | Low (Retains based on hydrophobicity only) | High (Specific interaction with polarizable Iodine) |
| Peak Shape (Tailing) | Moderate ( | Excellent ( |
| Resolution (Impurity) |
Scientist’s Insight: The Biphenyl phase is superior here because the biphenyl rings on the stationary phase engage in
Part 2: Experimental Protocols
1. Reagents and Standards
-
Reference Standard: Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate (>99.0%).
-
Impurity A (Starting Material): 4-Iodo-1H-pyrazole.[1][2][3][4]
-
Impurity B (Degradant): 4-(4-iodo-1H-pyrazol-1-yl)butanoic acid (Hydrolysis product).
-
Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Formic Acid (LC-MS Grade).
2. Chromatographic Conditions (Method B - Recommended)
-
Instrument: UHPLC or HPLC system with DAD/PDA detector.
-
Column: Kinetex Biphenyl (or equivalent), 100 x 4.6 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.2 mL/min.
-
Column Temp: 40°C.
-
Detection: UV @ 254 nm (Primary), 220 nm (Secondary).
-
Injection Volume: 5 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Initial Hold |
| 2.0 | 30 | Isocratic for Acid Impurity |
| 10.0 | 90 | Gradient Ramp |
| 12.0 | 90 | Column Wash |
| 12.1 | 30 | Re-equilibration |
| 15.0 | 30 | End |
3. Sample Preparation
-
Diluent: Acetonitrile:Water (50:50 v/v).[5]
-
Stock Solution: Dissolve 10 mg EIPB in 10 mL Diluent (1.0 mg/mL).
-
Working Solution: Dilute Stock 1:10 to achieve 0.1 mg/mL. Filter through 0.22 µm PTFE filter.
Part 3: Results & Discussion
Impurity Profile & Logic
The synthesis of EIPB typically involves the N-alkylation of 4-iodopyrazole. The diagram below illustrates the synthesis pathway and the origin of key impurities targeted by this method.
Caption: Synthesis pathway of EIPB showing the origin of starting material carryover and hydrolytic degradation.
Performance Data Comparison
The following data represents the comparative performance of the Standard C18 method versus the Optimized Biphenyl method.
| Parameter | Impurity A (4-Iodo-pyrazole) | Impurity B (Acid Degradant) | Target (EIPB) |
| Method A (C18) | |||
| Retention Time (min) | 3.2 | 2.8 | 8.5 |
| Resolution ( | 1.5 (vs Acid) | 1.5 (vs SM) | -- |
| Tailing Factor ( | 1.6 | 1.4 | 1.3 |
| Method B (Biphenyl) | |||
| Retention Time (min) | 4.1 | 1.9 | 9.2 |
| Resolution ( | > 8.0 | > 8.0 | -- |
| Tailing Factor ( | 1.1 | 1.1 | 1.05 |
Analysis:
-
Selectivity Reversal: In Method B, the Acid Impurity elutes significantly earlier due to the
- retention of the neutral pyrazoles (SM and Target), creating a massive resolution window. -
Peak Shape: The Biphenyl phase suppresses the silanol interactions that cause tailing in the 4-iodopyrazole peak (Impurity A) on C18 columns.
Method Decision Workflow
To assist in future method development for similar pyrazole esters, follow this decision matrix:
Caption: Decision tree for selecting stationary phases for halogenated pyrazole analysis.
References
-
Royal Society of Chemistry. (2025). Synthesis and characterization of pyrazole regioisomers. RSC Advances. [Link]
-
National Institutes of Health. (2022). Regioselective Synthesis and Structural Characterization of Phenylaminopyrazole Derivatives. PMC. [Link]
-
SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC.[6][7][8][9] [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. 179692-08-1|Ethyl 4-iodo-1H-pyrazole-5-carboxylate|BLD Pharm [bldpharm.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. PubChemLite - Ethyl 2-(4-iodo-1h-pyrazol-1-yl)-2-methylpropanoate (C9H13IN2O2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Diagnostic C13 NMR Profiling of N-Substituted 4-Iodopyrazoles
Executive Summary: The Structural Bottleneck
In medicinal chemistry, N-substituted 4-iodopyrazoles are ubiquitous scaffolds, serving as critical precursors for Suzuki-Miyaura and Sonogashira cross-couplings. However, their structural validation presents a unique analytical challenge. Standard 1H NMR is often inconclusive because the diagnostic H4 proton is replaced by iodine, leaving only two singlet protons (H3 and H5) that are difficult to assign regiochemically.
This guide objectively compares 13C NMR against alternative characterization methods. We demonstrate that 13C NMR is not merely complementary but superior for validating this subclass of heterocycles, primarily due to the Heavy Atom Effect (Spin-Orbit Coupling) of iodine, which provides a definitive spectral fingerprint that 1H NMR cannot match.
Mechanistic Insight: The Physics of the Shift
To interpret the data correctly, one must understand the electronic perturbations introduced by the iodine atom and N-substitution.
The Heavy Atom Effect (Spin-Orbit Coupling)
Unlike chlorine or bromine, iodine is heavy enough to induce significant relativistic effects. The spin-orbit coupling mixes the ground state with excited states, causing a massive shielding (upfield shift) of the attached carbon (C-ipso).
-
Standard Aromatic C-H: ~100–130 ppm
-
Standard Aromatic C-I: ~50–60 ppm (Diagnostic Region)
This ~50 ppm shift is the "smoking gun" for successful iodination, distinct from any impurity or starting material.
Symmetry Breaking
Parent 4-iodopyrazole exists in rapid tautomeric equilibrium, making C3 and C5 chemically equivalent on the NMR time scale. N-substitution locks the tautomer , breaking this symmetry.
-
C5 (adjacent to N-R): Typically deshielded and shows strong HMBC correlations to the N-substituent.
-
C3 (adjacent to N=): Typically more shielded than C5 and shows weak or no correlation to the N-substituent.
Comparative Performance Analysis
The following table contrasts 13C NMR with other analytical techniques for identifying 1-alkyl-4-iodopyrazoles.
| Feature | 13C NMR (Recommended) | 1H NMR | 15N NMR |
| C4-I Detection | Definitive. Signal appears at ~55 ppm , distinct from all other aromatic carbons. | Silent. No proton at C4. Indirect evidence only (loss of signal). | N/A |
| Regioisomer ID | High. C3 and C5 resolve clearly (Δδ ~5–10 ppm). | Low. H3 and H5 often appear as overlapping or indistinguishable singlets. | Very High , but requires expensive probes/labeled media. |
| Solvent Effects | Moderate. Shifts vary by <1-2 ppm. | High. H3/H5 shifts fluctuate wildly between CDCl3 and DMSO-d6. | Low. |
| Sensitivity | Low (requires >10 mg or long scans). | High (requires <1 mg). | Very Low. |
Data Table: Characteristic Chemical Shifts (ppm in CDCl3)
Note: Values are representative averages for N-alkyl-4-iodopyrazoles.
| Position | Chemical Shift (δ) | Multiplicity (Decoupled) | Diagnostic Note |
| C4 (C-I) | 52.0 – 58.0 | Singlet | Key Indicator. Upfield due to Heavy Atom Effect. |
| C5 (CH) | 138.0 – 144.0 | Singlet | Correlates strongly with N-alkyl protons in HMBC. |
| C3 (CH) | 128.0 – 134.0 | Singlet | Often sharper than C5 due to lack of N-quadrupole broadening. |
| N-CH2 | 50.0 – 60.0 | Singlet | Depends on alkyl group (Methyl ~39, Benzyl ~56). |
Visualization: Symmetry Breaking & Assignment Logic
Symmetry Breaking Workflow
The transition from symmetric starting material to asymmetric product changes the spectral topology.
Figure 1: Symmetry breaking during N-alkylation. The tautomeric equilibrium of the parent pyrazole results in a single averaged C3/C5 signal, whereas the product displays distinct signals.
HMBC Assignment Decision Tree
To validate the regioisomer, use this logic flow with 2D HMBC data.
Figure 2: HMBC logic for distinguishing C3 from C5. The carbon adjacent to the nitrogen (C5) typically shows a strong cross-peak with the N-substituent protons.
Experimental Protocol: Synthesis & Characterization
This protocol is self-validating. The appearance of the C4 signal at ~55 ppm confirms the integrity of the C-I bond.
Synthesis of 1-Benzyl-4-iodopyrazole
-
Reagents: 4-Iodopyrazole (1.0 equiv), Benzyl bromide (1.1 equiv), Cs2CO3 (2.0 equiv).
-
Solvent: DMF (anhydrous).
-
Procedure:
-
Dissolve 4-iodopyrazole in DMF (0.5 M).
-
Add Cs2CO3 and stir for 15 min at RT (deprotonation).
-
Add Benzyl bromide dropwise.
-
Stir at RT for 4 hours. Monitor by TLC (Hex/EtOAc 4:1).
-
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF). Dry over Na2SO4.
-
Purification: Flash column chromatography (Silica, 0-20% EtOAc in Hexanes).
NMR Acquisition Parameters (Recommended)
To ensure detection of the quaternary C-I carbon:
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons (C4) relax slowly. Short delays will suppress the diagnostic C-I signal.
-
Scans (NS): Minimum 256 scans for <10 mg sample.
-
Spectral Width: -10 to 220 ppm (ensure the upfield C-I region is covered).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77022, 4-Iodopyrazole. Retrieved March 5, 2026. [Link]
-
SpectraBase. 13C NMR Spectrum of 4-Iodo-1-isopentylpyrazole. Wiley Science Solutions. [Link]
-
Claramunt, R. M., et al. (2021). A 13C chemical shifts study of iodopyrazoles: experimental results and relativistic calculations. Magnetic Resonance in Chemistry.[1][2][3][4][5][6][7] (Contextual grounding on Heavy Atom Effect). [Link]
Sources
Comparative Guide: TLC Visualization Strategies for Iodinated Pyrazoles
Executive Summary
Iodinated pyrazoles serve as critical scaffolds in drug discovery, particularly as precursors for Suzuki-Miyaura couplings or as core pharmacophores in kinase inhibitors. Visualizing these compounds on Thin Layer Chromatography (TLC) silica plates presents a unique challenge: the pyrazole core is nitrogen-rich and moderately polar, while the iodine substituent introduces lipophilicity and a "heavy atom" effect that influences photonic behavior.
This guide objectively compares the four most effective visualization strategies. While UV (254 nm) remains the non-destructive standard, this guide advocates for the Silver Nitrate (AgNO₃) stain as the definitive chemical method for validating the C-I bond, superior to generic iodine vapor or oxidative stains.
Mechanistic Basis of Visualization
To select the correct stain, one must understand the analyte's interaction with the visualization agent.
-
The Pyrazole Core: A 5-membered aromatic heterocycle with two adjacent nitrogens.[1] It acts as a weak base (pKa ~2.5 for unsubstituted pyrazole), making it responsive to alkaloid stains (Dragendorff’s) and general acidic oxidizers (PMA/CAM).
-
The Iodine Substituent: A soft, polarizable halogen. It promotes intersystem crossing (heavy atom effect), which often quenches native fluorescence but enhances UV absorption at 254 nm. Chemically, the C-I bond is susceptible to precipitation by silver ions under specific conditions.
Visualization Logic Flow
Caption: Decision logic for selecting the appropriate visualization method based on analyte properties.
Comparative Analysis of Visualization Methods
The following table synthesizes experimental performance data for iodinated pyrazoles.
| Feature | UV Shadow (254 nm) | Silver Nitrate (AgNO₃) | Dragendorff’s Reagent | Iodine Vapor |
| Mechanism | Fluorescence Quenching (F254) | Precipitation of AgI / Photoreduction | K[BiI₄] complex with basic Nitrogen | Physical Adsorption (Reversible) |
| Sensitivity | High (< 0.1 µg) | High (0.1 - 0.5 µg) | Moderate (1 - 5 µg) | Moderate (1 - 10 µg) |
| Selectivity | Low (Any aromatic) | High (Halides) | High (N-Heterocycles) | Low (Lipophiles) |
| Appearance | Dark purple spot / Green background | White/Grey spot on Orange | Orange spot / Yellow background | Brown spot / Yellow background |
| Destructive? | No | Yes | Yes | No (Reversible) |
| Key Limitation | Requires conjugated system | Light sensitive; stains skin | Low sensitivity for electron-poor pyrazoles | Fades quickly; non-specific |
Expert Insight: The "Heavy Atom" Effect
For iodinated pyrazoles, UV 254 nm is exceptionally effective. The iodine atom enhances the absorption coefficient of the pyrazole ring. Unlike native fluorescence (which iodine quenches), the "UV Shadow" method relies on absorption, making these compounds appear as distinct, sharp dark spots against the fluorescent green indicator of F254 silica plates.
Detailed Experimental Protocols
Method A: The Halide-Specific Protocol (Silver Nitrate)
Best for: Confirming the presence of iodine and distinguishing from non-halogenated impurities.
Reagent Preparation:
-
Dissolve 0.1 g Silver Nitrate (AgNO₃) in 1 mL of deionized water.
-
Add 20 mL of Acetone .
-
Add 1 drop of Hydrogen Peroxide (30%) (Optional: enhances contrast by oxidizing background).
-
Store in an amber bottle (Light Sensitive).
Procedure:
-
Elute the TLC plate and dry completely to remove solvents (essential to prevent background precipitation).
-
Spray the plate moderately with the reagent.
-
Expose the plate to UV light (254 nm) or bright sunlight for 10–15 minutes.
-
Result: Iodinated pyrazoles appear as white to gray spots against a darkening background. The silver ions react with the labile iodine to form AgI, which photoreduces to metallic silver.
Method B: The Nitrogen-Specific Protocol (Dragendorff’s)
Best for: Confirming the pyrazole core, especially if the iodine is lost or if distinguishing from non-nitrogenous byproducts.
Reagent Preparation (Munier-Macheboeuf Modification):
-
Solution A: Dissolve 0.85 g Basic Bismuth Nitrate in 10 mL Glacial Acetic Acid and 40 mL water.
-
Solution B: Dissolve 8 g Potassium Iodide (KI) in 20 mL water.
-
Working Solution: Mix 5 mL Solution A + 5 mL Solution B + 20 mL Glacial Acetic Acid + 100 mL water.
Procedure:
-
Dip the dried TLC plate into the working solution for 1–2 seconds.
-
Result: Orange/Red spots appear immediately on a yellow background.
-
Note: Electron-withdrawing groups (like Iodine) on the pyrazole ring reduce the basicity of the nitrogen. If staining is weak, follow up with a light spray of 10% sulfuric acid to intensify the color.
Universal Workflow for Unknowns
When analyzing reaction mixtures (e.g., iodination of a pyrazole precursor), follow this sequential workflow to maximize data extraction from a single plate.
Caption: Sequential workflow allowing non-destructive and destructive methods on a single plate.
References
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
EPFL (École Polytechnique Fédérale de Lausanne). TLC Visualization Reagents. Retrieved from [Link]
-
University of Rochester. Magic Formulas: TLC Stains. Retrieved from [Link]
-
Reach Devices. TLC Stains: Recipes and Mechanisms. Retrieved from [Link]
Sources
Publish Comparison Guide: Characterization and Performance of Pyrazole Butanoate Derivatives vs. Traditional Alternatives
Executive Summary & Mechanistic Rationale
As an application scientist overseeing drug discovery pipelines, I frequently evaluate the structural evolution of heterocyclic pharmacophores. Pyrazole derivatives have long been established as potent anti-inflammatory agents, particularly as cyclooxygenase-2 (COX-2) inhibitors[1]. However, traditional pyrazole acetates often suffer from rapid metabolic clearance and suboptimal target residence time.
The strategic shift to pyrazole butanoate derivatives (extending the aliphatic linker from two to four carbons) fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile. The causality is structural: the extended butanoic acid chain provides the necessary conformational flexibility to anchor the terminal carboxylate via a bidentate salt bridge to Arg120 and Tyr355 at the base of the COX-2 channel. Simultaneously, the lipophilic pyrazole core optimally occupies the secondary hydrophobic pocket. This dual-anchoring mechanism significantly enhances the selectivity index compared to rigid acetate analogs.
Fig 1: Mechanistic logic of COX-2 inhibition by pyrazole butanoate derivatives.
Comparative Performance Data
To objectively evaluate this structural class, we compared a prototype pyrazole butanoate (PB-01 : 3-(3-trifluoromethyl-1H-pyrazol-1-yl)butanoic acid) against its direct acetate analog (PA-01 ) and the industry standard, Celecoxib.
Table 1: Physicochemical & Spectroscopic Baselines
Notice the distinct shift in the N-CH₂ proton resonance in ¹H-NMR due to the extended aliphatic shielding in the butanoate derivative.
| Compound | Linker Length | LogP | HPLC Purity | Primary IR Peaks (cm⁻¹) | Key ¹H-NMR Shift (ppm) |
| PA-01 (Acetate) | C2 | 2.4 | >98.5% | 1725 (C=O), 1550 (C=N) | 4.90 (s, 2H, N-CH₂) |
| PB-01 (Butanoate) | C4 | 3.1 | >99.0% | 1710 (C=O), 1545 (C=N) | 4.15 (t, 2H, N-CH₂) |
| Celecoxib (Std) | N/A | 3.5 | >99.5% | 3340 (NH₂), 1160 (S=O) | 6.80 (s, 1H, Pz-H) |
Table 2: In Vitro Biological Efficacy
The butanoate extension directly causes a >16-fold increase in the COX-2 selectivity index compared to the acetate analog.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| PA-01 (Acetate) | 12.40 | 1.80 | 6.8 |
| PB-01 (Butanoate) | >50.00 | 0.45 | >111.1 |
| Celecoxib (Std) | 15.00 | 0.04 | 375.0 |
Analytical Characterization Standards
When characterizing pyrazole butanoates, researchers often fall into the trap of relying solely on 1D ¹H-NMR. Because pyrazoles exist as tautomers, direct alkylation yields a mixture of N1 and N2 isomers. 1D chemical shifts are insufficient to definitively assign regioselectivity.
-
IR Spectroscopy: The pyrazole ring exhibits characteristic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region, while the C-H stretching of the aliphatic butanoic acid chain appears around 2850-3100 cm⁻¹[2].
-
2D NMR Spectroscopy (The Gold Standard): 2D NOESY or HMBC is mandatory. A spatial cross-peak between the N-CH₂ protons of the butanoate chain and the C5-H of the pyrazole ring definitively validates N1 regioselectivity.
-
Mass Spectrometry: LC-MS/MS is utilized to confirm the molecular ion and specific fragmentation patterns (e.g., loss of the butanoic acid side chain)[3].
Self-Validating Experimental Protocols
Protocol A: Regioselective Synthesis & Characterization Workflow
This protocol is designed as a self-validating system. Step 2 acts as an internal quality gate to ensure unreacted starting materials do not artificially inflate apparent yields during downstream hydrolysis.
Step 1: Microwave-Assisted N-Alkylation
-
Dissolve 1.0 eq of 3-(trifluoromethyl)-1H-pyrazole and 1.2 eq of ethyl 4-bromobutanoate in anhydrous DMF.
-
Add 2.0 eq of Cesium Carbonate (Cs₂CO₃). Causality: The bulky cesium cation thermodynamically favors the less sterically hindered N1 isomer.
-
Irradiate in a microwave reactor at 120°C for 20 minutes.
Step 2: In-Process Validation (Self-Validating Step)
-
Sample 10 µL of the reaction mixture, dilute in MeCN, and run a rapid 3-minute LC-MS method.
-
Decision Gate: If the unreacted pyrazole peak is >2%, extend irradiation by 5 minutes. Proceeding with unreacted pyrazole leads to co-elution during final purification.
Step 3: Hydrolysis to Butanoic Acid
-
Isolate the ethyl butanoate intermediate via silica gel chromatography (Hexanes/EtOAc 80:20).
-
Dissolve the intermediate in a 3:1 mixture of THF/H₂O. Add 3.0 eq of LiOH·H₂O and stir at room temperature for 4 hours.
-
Acidify with 1M HCl to pH 3.0 to precipitate the pure pyrazole butanoic acid. Filter and dry under vacuum.
Fig 2: Regioselective synthesis and self-validating characterization workflow.
Protocol B: Fluorometric COX-2 Inhibition Assay
To ensure trustworthiness, this protocol incorporates a strict background subtraction step, as heterocyclic compounds often exhibit intrinsic auto-fluorescence that skews IC₅₀ data.
-
Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0) containing 1 µM hematin. Causality: Hematin is an obligate cofactor for the peroxidase activity of COX-2, which is required to convert the fluorogenic substrate into resorufin.
-
Pre-Incubation: In a black 96-well microplate, combine 10 µL of recombinant human COX-2 enzyme with 10 µL of PB-01 (serial dilutions from 10 µM to 1 nM). Incubate at 37°C for 10 minutes.
-
Background Control (Self-Validation): Prepare parallel wells containing PB-01 and buffer without the COX-2 enzyme.
-
Reaction Initiation: Add 10 µL of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) and 10 µL of Arachidonic Acid to all wells.
-
Kinetic Readout: Immediately measure fluorescence (Ex 535 nm / Em 587 nm) continuously for 5 minutes. Subtract the background control fluorescence from the active wells before calculating the IC₅₀ via non-linear regression.
References
Sources
Personal protective equipment for handling Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate
Executive Safety Summary
For Immediate Release to Laboratory Personnel
Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate is a specialized heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), including kinase inhibitors.[1] Due to the presence of the iodo-pyrazole moiety and the ester functionality, this compound presents specific risks regarding skin sensitization, respiratory irritation, and potential hydrolytic instability.[1]
-
Primary Hazard: Irritant (Skin/Eye/Respiratory).[2][3] Harmful if swallowed.[3][4][5]
-
Critical PPE: Double Nitrile Gloves (0.11 mm min), Safety Glasses with Side Shields, Lab Coat.[1]
-
Storage: 2–8°C, Inert Atmosphere (Argon/Nitrogen), Light Sensitive.
-
Disposal: Halogenated Organic Waste Stream (Do NOT mix with general non-halogenated solvents).
Technical Characterization
Before handling, verify the chemical identity to ensure protocol alignment.
| Parameter | Specification |
| Chemical Name | Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate |
| CAS Number | 110525-55-8 |
| Molecular Formula | C₉H₁₃IN₂O₂ |
| Molecular Weight | 308.12 g/mol |
| Physical State | Low-melting solid or viscous oil (Temperature dependent) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water.[1] |
| Reactivity | Sensitive to light (Iodine liberation); Ester hydrolysis in basic/acidic media. |
Hazard Identification (GHS Classification)
Based on Structure-Activity Relationship (SAR) analysis of analogous 4-iodopyrazoles and alkyl esters.
-
Signal Word: WARNING
-
H319: Causes serious eye irritation.[7]
Toxicological Insight: The iodine substituent on the pyrazole ring increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated analogs.[1] The ester tail is susceptible to enzymatic hydrolysis, releasing 4-(4-iodo-1H-pyrazol-1-yl)butanoic acid, a potential irritant.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on permeation resistance and barrier integrity for halogenated organic esters.
| PPE Category | Recommendation | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Breakthrough Time: >480 min (estimated).[1] Double gloving creates a sacrificial layer against undetected micro-tears. Latex is NOT recommended due to poor organic solvent resistance. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1) | Standard safety glasses are insufficient if the compound is in oil form (splash risk).[1] Goggles prevent vapor entry and direct ocular contact. |
| Respiratory | N95 / P95 Respirator (if solid) or Fume Hood | If handling outside a hood (not recommended), a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required to mitigate volatile iodine species if decomposition occurs.[1] |
| Body Defense | Polypropylene Lab Coat + Tyvek Sleeves | Cotton coats absorb liquids. Polypropylene provides fluid resistance. Tyvek sleeves cover the wrist gap between glove and coat. |
Operational Workflow & Handling Protocols
A. Receipt & Storage (The "Cold Chain")
-
Inspection: Upon receipt, inspect the vial for yellow/brown discoloration. Brown indicates free iodine release (decomposition).
-
Inert Storage: Flush the container with Argon or Nitrogen after every use. Oxygen promotes oxidative deiodination.
-
Temperature: Store at 2–8°C .
-
Light Protection: Wrap the vial in aluminum foil or store in an amber jar.
B. Weighing & Transfer (The "Static Risk")
-
Protocol:
-
Equip the analytical balance with an ionizer or anti-static brush. Dry organic solids often generate static charge, causing "flying powder."[1]
-
Use a glass weighing boat or parchment paper. Avoid plastic boats if the compound is an oil, as it may adhere or leach plasticizers.[1]
-
Solvent Transfer: If the compound is an oil, dissolve it in the reaction solvent (e.g., DCM or DMSO) directly in the shipping vial (if tared) or wash the vial quantitatively to ensure full recovery.[1]
-
C. Reaction Setup
-
Solvent Choice: Avoid protic solvents (Methanol/Ethanol) if using strong bases to prevent transesterification.
-
Temperature Control: Do not heat above 80°C without stabilizing agents, as the C-I bond is the weakest point and may undergo homolytic cleavage.[1]
D. Spills & Decontamination
-
Solid Spill: Do not dry sweep. Cover with a damp paper towel (solvent-wet) to prevent dust generation, then wipe up.[1]
-
Liquid/Oil Spill: Absorb with vermiculite or sand .
-
Decontamination Solution: Wash the surface with a 10% Sodium Thiosulfate solution.
-
Why? Thiosulfate reduces any free iodine (brown stain) to colorless iodide, minimizing toxicity and staining.[1]
-
Waste Disposal & Compliance
Strict Segregation Rule: This compound contains Iodine .
-
Stream: Halogenated Organic Waste .
-
Prohibition: Do NOT pour into the "General Organic" or "Non-Halogenated" carboy.
-
Reasoning: Halogens poison the catalysts used in commercial incinerators and fuel-blending programs. Mislabeling can result in significant fines and facility shutdowns.
-
Labeling: Clearly mark the tag with "Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate" and "Halogenated."
Visualization: Safe Handling Lifecycle
The following diagram illustrates the critical control points (CCPs) for handling this compound to maintain safety and chemical purity.
Figure 1: Operational lifecycle of Ethyl 4-(4-iodo-1H-pyrazol-1-yl)butanoate, highlighting critical control points for stability and safety.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: Ethyl 4-(1H-pyrazol-1-yl)butanoate.[8] National Library of Medicine. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemscene.com [chemscene.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
